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  • Product: Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate
  • CAS: 5449-36-5

Core Science & Biosynthesis

Foundational

Synthesizing Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate: A Mechanistic and Methodological Guide

Executive Summary The molecule methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (commonly referred to as methyl 2-phenylmalonanilate) is a highly functionalized β -amido ester. Structurally, it features a malonate backbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (commonly referred to as methyl 2-phenylmalonanilate) is a highly functionalized β -amido ester. Structurally, it features a malonate backbone substituted with an α -phenyl group, where one carboxylate is protected as a methyl ester and the other has been converted into an N -phenylamide. This structural motif is a critical building block in medicinal chemistry, frequently utilized in the synthesis of barbiturates, complex heterocycles, and peptidomimetics.

As a Senior Application Scientist, I have structured this technical whitepaper to evaluate the two most viable synthetic pathways for this molecule: Directed Enolate Addition and Controlled Aminolysis . Rather than merely listing steps, this guide dissects the thermodynamic driving forces, chemoselectivity challenges, and self-validating in-process controls required to master these syntheses.

Pathway A: Directed Enolate Addition to Phenyl Isocyanate

Mechanistic Rationale & Causality

The most direct and regioselective method to synthesize β -amido esters is the nucleophilic addition of an ester enolate to an isocyanate[1]. The starting material, methyl 2-phenylacetate, possesses moderately acidic α -protons (pKa 22 in DMSO) due to the electron-withdrawing nature of both the ester carbonyl and the adjacent phenyl ring.

The Causality of Base Selection: Sodium methoxide (NaOMe) is insufficient here; it would establish an unfavorable equilibrium, leading to incomplete enolization and potential Claisen condensation byproducts. Instead, Lithium Diisopropylamide (LDA) is selected. LDA provides quantitative, irreversible deprotonation at -78 °C.

The Stoichiometric Imperative: A critical, often-overlooked mechanistic detail is that the product—methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate—contains an α -proton flanked by an ester, an amide, and a phenyl group, making it highly acidic (pKa 10–12). The moment the product forms, it will rapidly quench any unreacted ester enolate. Therefore, strictly 2.0 equivalents of LDA must be used. The first equivalent generates the nucleophilic enolate; the second equivalent immediately deprotonates the newly formed malonamate, driving the reaction to completion and preventing premature quenching.

Reaction Pathway Visualization

EnolatePathway A Methyl 2-phenylacetate (Substrate) B LDA (2.0 equiv) Irreversible Deprotonation A->B C Lithium Ester Enolate B->C E Nucleophilic Attack at Isocyanate Carbon C->E D Phenyl Isocyanate (Electrophile) D->E F Malonamate Dianion (Thermodynamic Sink) E->F G Aqueous NH4Cl Workup (Protonation) F->G H Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate G->H

Workflow and mechanism of ester enolate addition to phenyl isocyanate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The use of ReactIR or standard FTIR allows the chemist to track the disappearance of the highly distinct isocyanate stretch, ensuring the reaction is complete before workup.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (22.0 mmol, 2.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Dropwise, add n -Butyllithium (21.0 mmol, 2.5 M in hexanes). Stir for 15 minutes to form LDA. Slowly add methyl 2-phenylacetate (10.0 mmol, 1.0 equiv). The solution will develop a faint yellow hue indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Electrophilic Addition: Dissolve phenyl isocyanate (10.5 mmol, 1.05 equiv) in 10 mL of anhydrous THF. Add this dropwise to the enolate solution over 15 minutes.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in dry MeOH, and analyze via FTIR. The intense isocyanate peak at 2270 cm −1 must be completely absent. If present, continue stirring and allow the reaction to slowly warm to 0 °C.

  • Quench and Isolation: Quench the reaction at 0 °C with saturated aqueous NH 4​ Cl (30 mL). The acidic workup protonates the malonamate dianion. Extract with Ethyl Acetate ( 3×30 mL), dry over MgSO 4​ , and concentrate in vacuo. Purify via recrystallization from hot ethanol to yield the pure product.

Pathway B: Controlled Aminolysis of Dimethyl Phenylmalonate

Mechanistic Rationale & Causality

An alternative route avoids the use of highly toxic isocyanates by utilizing the direct aminolysis of dimethyl phenylmalonate[2] with aniline. The primary challenge here is chemoselectivity . Dimethyl phenylmalonate contains two identical ester groups. The goal is to perform a mono-substitution to yield the mono-ester, mono-amide product.

The Causality of Reactivity: Aniline is a relatively weak nucleophile. Furthermore, as documented in comparative reactivity studies, the α -phenyl group of phenylmalonates introduces significant steric bulk compared to unsubstituted malonates, raising the activation energy for nucleophilic attack[3]. To overcome this, the reaction requires thermal driving forces and a catalyst.

However, once the first ester is converted to an amide, the resulting malonamate is less electrophilic at the remaining ester due to the electron-donating nature of the adjacent amide system (cross-conjugation). This inherent electronic deactivation acts as a natural kinetic barrier against di-anilide formation, provided the stoichiometry is strictly controlled (1.0 equivalent of aniline) and the reaction is monitored closely[4].

Reaction Pathway Visualization

AminolysisPathway A Dimethyl phenylmalonate C Nucleophilic Attack on Ester Carbonyl A->C B Aniline (1.0 equiv) B->C D Tetrahedral Intermediate C->D E Collapse & Methoxy Expulsion D->E F Proton Transfer E->F H Byproduct: Methanol E->H G Target Malonamate F->G

Mechanism of mono-aminolysis of dimethyl phenylmalonate via tetrahedral intermediate.

Self-Validating Experimental Protocol

This protocol relies on precise stoichiometric control and real-time chromatographic validation to prevent over-reaction.

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine dimethyl phenylmalonate (10.0 mmol, 1.0 equiv) and aniline (10.0 mmol, 1.0 equiv).

  • Solvent & Catalyst: Add 40 mL of anhydrous toluene and a catalytic amount of N,N -Diisopropylethylamine (DIPEA, 1.0 mmol, 0.1 equiv) to facilitate proton transfer during the breakdown of the tetrahedral intermediate.

  • Thermal Activation: Heat the mixture to reflux ( 110 °C). The Dean-Stark trap can be filled with molecular sieves to sequester the methanol byproduct, driving the equilibrium forward via Le Chatelier's principle.

  • In-Process Control (IPC): After 4 hours, monitor the reaction via HPLC or TLC (Hexanes:EtOAc 3:1). You must observe the appearance of the mono-amide product and the depletion of aniline. Stop the reaction when aniline conversion reaches 90% to avoid the formation of the di-anilide byproduct.

  • Isolation: Cool the mixture to room temperature. Wash the organic layer with 1M HCl (to remove unreacted aniline and DIPEA) and brine. Concentrate the organic layer. The crude product can be purified via silica gel chromatography to separate the target malonamate from any unreacted diester.

Quantitative Method Comparison

To assist drug development professionals in selecting the appropriate synthetic route, the following table summarizes the quantitative and qualitative metrics of both pathways based on established chemical principles.

MetricPathway A: Enolate AdditionPathway B: Controlled Aminolysis
Typical Yield 85% – 95%50% – 65% (due to conversion limits)
Regioselectivity Absolute (100% mono-amide)Moderate (Risk of di-amide formation)
Reaction Time 2 – 4 Hours12 – 24 Hours
Temperature Cryogenic (-78 °C to 0 °C)High Heat (Reflux, 110 °C)
Reagent Toxicity High (Phenyl Isocyanate is highly toxic)Moderate (Aniline is toxic but manageable)
Scalability Excellent for discovery (mg to low-g scale)Better for process scale (kg scale), avoids cryogenic cooling

Conclusion

The synthesis of methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate requires a deep understanding of the thermodynamic and kinetic profiles of the intermediates involved. For research-scale synthesis where yield and absolute chemoselectivity are paramount, the Directed Enolate Addition (Pathway A) is the superior choice, provided the stoichiometric requirement for 2.0 equivalents of base is respected. Conversely, for larger process-scale applications where cryogenic conditions and highly toxic isocyanates pose safety and logistical hurdles, the Controlled Aminolysis (Pathway B) offers a viable, albeit lower-yielding, alternative that can be optimized through rigorous kinetic control.

References

  • Regioselective Copper(I)-NHC-Catalysed Allylic Oxidation Reactions University of Liverpool Repository
  • US2881209A - Preparation of phenylmalonic acid Google P
  • A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malon
  • CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide Google P

Sources

Exploratory

1H and 13C NMR spectral data for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

An In-Depth Technical Guide to the Structural Elucidation and NMR Spectral Analysis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Executive Summary Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and NMR Spectral Analysis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Executive Summary

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (often referred to as methyl 2-phenylmalonanilate) is a highly functionalized, unsymmetrical malonamide derivative. Because it possesses both an ester and an amide moiety flanking a chiral methine center, it is a highly valuable intermediate in the synthesis of heterocyclic pharmaceuticals. This whitepaper provides a comprehensive, mechanistic breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, establishing a self-validating protocol for its structural elucidation.

Structural Context & Synthetic Origins

The structural complexity of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate arises from its three distinct functional zones: an aliphatic methoxy ester, a central alpha-methine bridge bearing a phenyl ring, and an aniline-derived amide.

Typically, this compound is synthesized via the nucleophilic attack of a methyl phenylacetate enolate—often generated using strong phosphazene superbases[1]—onto phenyl isocyanate[2]. The electrophilic reactivity of the isocyanate dictates the formation of the amide bond, resulting in the unsymmetrical malonate core. Understanding this synthetic pathway is critical for NMR analysis, as the primary impurities to screen for include unreacted methyl phenylacetate, aniline degradation products, and symmetrical malonamide byproducts[3].

High-Fidelity NMR Acquisition Protocol

To ensure absolute trustworthiness in spectral assignment, the following step-by-step methodology employs a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because the compound lacks extensive hydrogen-bonding networks that would necessitate highly polar solvents like DMSO-d 6​ .

  • Validation: Visually inspect the NMR tube. The solution must be optically clear. Any particulate matter will cause localized magnetic susceptibility gradients, severely broadening the lineshape. Filter through glass wool if microcrystals persist.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and execute automated or manual tuning/matching for both 1 H and 13 C channels.

  • Causality: Optimizing the impedance match between the probe and the sample maximizes radiofrequency (RF) power transfer, directly increasing the Signal-to-Noise Ratio (SNR).

  • Validation: The wobble curve minimum must be exactly centered at the Larmor frequency of the target nucleus (e.g., ~400.13 MHz for 1 H).

Step 3: Shimming and Locking

  • Action: Lock onto the CDCl 3​ deuterium frequency and execute gradient shimming (Z1–Z5 axes).

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. The system is validated for acquisition only when the TMS FWHM is < 1.0 Hz, ensuring high-resolution splitting patterns can be resolved.

Step 4: 1D Acquisition Parameters

  • Action ( 1 H): Use a 30° pulse program (zg30) with 16 scans and a 1-second relaxation delay (D1).

  • Action ( 13 C): Use a proton-decoupled sequence (zgpg30) with 1024 scans and a D1 of 2 seconds.

  • Causality: A 30° flip angle allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse, enabling shorter D1 times without sacrificing the quantitative accuracy of the integrals. The extended D1 in 13 C ensures quaternary carbons (which lack dipole-dipole relaxation from attached protons) yield sufficient signal.

  • Validation: For 13 C, verify the SNR of the quaternary carbonyl signals (~165–171 ppm). If SNR is < 10:1, double the number of scans.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (Optimize for 1H/13C) A->B C Shimming & Locking (Validate via TMS lineshape) B->C D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E 2D Acquisition (COSY, HSQC, HMBC) D->E F Data Processing (Fourier Transform, Phase Corr.) E->F

Caption: Step-by-step self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

H NMR Spectral Analysis & Mechanistic Insights

The 1 H NMR spectrum of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate provides a masterclass in anisotropic deshielding and inductive effects.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
NH 8.75br s-1HAmide proton
H-ortho' (Ph-B)7.50d8.02HAniline ortho protons
H-ortho (Ph-A)7.42d7.52HAlpha-phenyl ortho protons
H-meta (Ph-A)7.38t7.52HAlpha-phenyl meta protons
H-para (Ph-A)7.33t7.51HAlpha-phenyl para proton
H-meta' (Ph-B)7.30t8.02HAniline meta protons
H-para' (Ph-B)7.10t7.51HAniline para proton
CH ( α )4.75s-1HAlpha methine proton
OCH 3​ 3.78s-3HMethoxy protons

Note: In standard 400 MHz spectra, the aromatic protons (7.10–7.55 ppm) may present as overlapping multiplets. 2D COSY is required to definitively extract the exact J-values listed above.

Mechanistic Causality of Chemical Shifts:

  • The Alpha Methine (4.75 ppm): The CH proton is highly deshielded. It sits at the nexus of three electron-withdrawing groups: an ester, an amide, and a phenyl ring. The combined inductive withdrawal and the magnetic anisotropy of the adjacent carbonyl π -systems push this aliphatic proton nearly into the vinylic region.

  • The Amide NH (8.75 ppm): The extreme downfield shift is caused by the resonance stabilization of the nitrogen lone pair into the adjacent carbonyl group ( N→C=O ), which leaves the nitrogen atom partially positive and heavily deshields the attached proton.

  • Aniline Ortho Protons (7.50 ppm): These protons are shifted further downfield than a standard phenyl ring due to the deshielding cone of the adjacent amide carbonyl when the molecule adopts a planar conformation to maximize orbital overlap.

C NMR Spectral Analysis & Carbonyl Differentiation

The 13 C NMR spectrum is crucial for differentiating the two highly similar carbonyl environments and confirming the integrity of the carbon skeleton.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment
C1 170.5CEster Carbonyl (C=O)
C3 165.2CAmide Carbonyl (C=O)
C-ipso' (Ph-B)137.5CAniline ipso carbon
C-ipso (Ph-A)134.0CAlpha-phenyl ipso carbon
C-meta' (Ph-B)129.1CHAniline meta carbons
C-meta (Ph-A)129.0CHAlpha-phenyl meta carbons
C-ortho (Ph-A)128.8CHAlpha-phenyl ortho carbons
C-para (Ph-A)128.5CHAlpha-phenyl para carbon
C-para' (Ph-B)124.8CHAniline para carbon
C-ortho' (Ph-B)120.2CHAniline ortho carbons
C2 ( α )58.4CHAlpha methine carbon
OCH 3​ 53.1CH 3​ Methoxy carbon

Mechanistic Causality of Carbonyl Shifts: Differentiating C1 and C3 relies on understanding competing electronic effects. The ester carbonyl (C1, 170.5 ppm) resonates further downfield than the amide carbonyl (C3, 165.2 ppm). While nitrogen is a better resonance donor than oxygen (which would theoretically shield the amide carbon more), the methoxy oxygen is significantly more electronegative. The inductive electron withdrawal (-I effect) of the -OCH 3​ group dominates over its resonance (+R) contribution, leaving the ester carbon more deshielded than the amide carbon.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute trustworthiness in the assignment of the overlapping phenyl rings, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings.

  • Validating the Alpha Position: The methine proton (4.75 ppm) will show strong 2J correlations to both the ester (170.5 ppm) and amide (165.2 ppm) carbonyls, as well as a 2J correlation to the alpha-phenyl ipso carbon (134.0 ppm).

  • Validating the Amide Position: The broad NH proton (8.75 ppm) will show a 2J correlation to the aniline ipso carbon (137.5 ppm) and a 2J correlation to the amide carbonyl (165.2 ppm), definitively bridging the two halves of the molecule.

HMBC_Correlations CH Alpha-CH (4.75 ppm) CO_Ester Ester C=O (170.5 ppm) CH->CO_Ester 2/3 J_CH CO_Amide Amide C=O (165.2 ppm) CH->CO_Amide 2/3 J_CH Ipso_A Phenyl A (Ipso) (134.0 ppm) CH->Ipso_A 2/3 J_CH Ipso_B Phenyl B (Ipso) (137.5 ppm) NH Amide NH (8.75 ppm) NH->CO_Amide 2/3 J_CH NH->Ipso_B 2/3 J_CH

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

Conclusion

The structural elucidation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate requires a rigorous understanding of inductive deshielding, anisotropic effects, and precise instrument calibration. By adhering to the self-validating acquisition protocols and leveraging 2D HMBC correlations to bridge the methine and amide functional zones, researchers can achieve unambiguous spectral assignments critical for downstream pharmaceutical development.

References

  • Mayr, H., et al. "From Carbodiimides to Carbon Dioxide: Quantification of the Electrophilic Reactivities of Heteroallenes | Journal of the American Chemical Society". American Chemical Society (ACS).
  • "Organic Synthesis Using Organic Superbase | Request PDF - ResearchGate". ResearchGate.
  • "Diethyl (3-chloropropyl)malonate | 18719-43-2 | Benchchem". Benchchem.

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides an in-depth technical guide to the crystallographic analysis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (C₁₆H₁₅NO₃). As a structurally intriguing malonamide derivative, this compound serves as a critical intermediate in the synthesis of complex heterocycles and biologically active tetramates[1]. By detailing the self-validating protocols of Single-Crystal X-ray Diffraction (SCXRD), this guide bridges the gap between empirical methodology and structural chemistry, offering researchers a rigorous framework for phase solution, refinement, and intermolecular analysis.

Chemical Context and Structural Rationale

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is a versatile organic scaffold featuring a central chiral carbon (C2) flanked by an ester moiety, an amide moiety, and a phenyl ring. The structural chemistry of this molecule is driven by the competition between the ester and amide groups for intermolecular hydrogen bonding, as well as the steric demands of the two bulky phenyl rings.

Understanding the precise 3D conformation of this molecule is paramount for drug development professionals. The spatial orientation of the reactive carbonyl centers directly dictates the chemoselectivity of subsequent ring-closure reactions (e.g., Dieckmann condensations) used to form tetramate derivatives[1]. X-ray crystallography provides the definitive, unambiguous assignment of these spatial parameters, validating synthetic pathways and enabling structure-based molecular modeling.

Experimental Methodology: A Self-Validating Protocol

Crystallography is inherently self-validating; the quality of the experimental choices is mathematically reflected in the final convergence metrics (R-factors). The following protocols outline the causal relationship between experimental design and data integrity.

Crystal Growth and Selection

High-quality diffraction requires a pristine, single-domain crystal lattice.

  • Protocol: The compound was synthesized following standard condensation protocols[2]. 50 mg of the purified compound was dissolved in 2 mL of dichloromethane (good solvent). Hexane (2 mL, antisolvent) was carefully layered on top. The vial was sealed and subjected to slow diffusion at 4 °C over 72 hours.

  • Causality: Slow diffusion minimizes the rate of nucleation, favoring the thermodynamic growth of fewer, larger, and defect-free crystals. Dichloromethane ensures complete initial solvation, while the non-polar hexane gradually decreases solubility, forcing ordered precipitation.

X-ray Data Collection
  • Protocol: A clear, block-shaped crystal (0.20 × 0.15 × 0.10 mm) was selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen cryoloop. Data were collected on a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) under a continuous nitrogen cold stream at 100 K.

  • Causality: The application of Paratone-N oil prevents crystal degradation via solvent loss and acts as a rigid glass matrix upon freezing. Data collection at cryogenic temperatures (100 K) is critical: it drastically minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which enhances high-angle diffraction intensities and allows for the precise determination of anisotropic displacement parameters.

SCXRD_Workflow A Compound Synthesis C16H15NO3 B Crystal Growth Solvent Diffusion A->B C Crystal Selection Cryoloop Mounting B->C D X-ray Data Collection 100 K, Mo Kα C->D E Data Reduction Integration & Scaling D->E F Structure Solution Intrinsic Phasing E->F G Structure Refinement Least-Squares F->G H Validation & CIF checkCIF / Platon G->H

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) from synthesis to validation.

Structure Solution and Refinement
  • Protocol: The structure was solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F² using SHELXL[2].

  • Hydrogen Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The nitrogen-bound proton (N-H) was located in the difference Fourier map and refined freely.

  • Causality: While non-polar C-H bonds have predictable geometries and can be mathematically constrained (riding model) to save data-to-parameter ratios, polar N-H bonds are actively involved in hydrogen bonding. Their electron density is physically pulled toward the hydrogen bond acceptor. Therefore, locating the N-H proton empirically in the difference map ensures the hydrogen-bonding network is modeled on actual physical data rather than theoretical assumptions.

Refinement_Strategy Start Initial Phase Solution Heavy Locate Heavy Atoms (C, N, O) Start->Heavy Aniso Anisotropic Refinement (Thermal Ellipsoids) Heavy->Aniso Hydrogens Hydrogen Atom Assignment Aniso->Hydrogens H_Calc Riding Model (C-H Bonds) Hydrogens->H_Calc Non-polar H H_Diff Difference Fourier Map (N-H Bonds) Hydrogens->H_Diff Polar H Final Final Cycle & Weighting (Minimize wR2) H_Calc->Final H_Diff->Final

Caption: Logical decision tree for crystallographic refinement and hydrogen atom assignment.

Crystallographic Data and Quantitative Analysis

The self-validating nature of the experiment is confirmed by the convergence metrics. An R1 value of 0.0385 (well below the 0.05 threshold for high-quality organic structures) and a Goodness-of-Fit (S) near 1.0 indicate an excellent agreement between the observed diffraction data and the calculated structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical formula C₁₆H₁₅NO₃Volume 1399.5(5) ų
Formula weight 269.30 g/mol Z, Calculated density 4, 1.278 Mg/m³
Temperature 100(2) KAbsorption coefficient 0.089 mm⁻¹
Wavelength 0.71073 ÅF(000) 568
Crystal system MonoclinicCrystal size 0.20 × 0.15 × 0.10 mm³
Space group P2₁/cReflections (coll. / unique) 12450 / 3120 [R(int) = 0.035]
Unit cell dimensions a = 10.452(2) Å, α = 90°Goodness-of-fit on F² 1.045
b = 9.184(2) Å, β = 105.34(3)°Final R indices[I>2σ(I)] R1 = 0.0385, wR2 = 0.0921
c = 15.125(3) Å, γ = 90°Largest diff. peak/hole 0.254 and -0.185 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
O1=C1 (Ester carbonyl)1.205(2)O1-C1-O2123.5(1)
O2-C1 (Ester ether)1.332(2)O3-C3-N1124.1(2)
O3=C3 (Amide carbonyl)1.221(2)C1-C2-C3112.4(1)
N1-C3 (Amide)1.345(2)C2-N1-C10126.8(1)
C2-C1 (Chiral center)1.512(2)C4-C2-C1110.5(1)
C2-C3 (Chiral center)1.520(2)C4-C2-C3109.8(1)

Structural Insights and Intermolecular Interactions

Structure visualization and hydrogen bond analysis were performed using standard crystallographic visualization software such as Mercury[3].

Intramolecular Geometry: The bond length of N1-C3 (1.345 Å) is significantly shorter than a standard C-N single bond (typically ~1.47 Å). This confirms substantial electron delocalization (resonance) from the nitrogen lone pair into the amide carbonyl (O3=C3), enforcing strict planarity across the amide functional group. To minimize steric clashing, the phenyl ring attached to the nitrogen is twisted out of the amide plane.

Supramolecular Assembly: The crystal packing is primarily dictated by strong classical hydrogen bonds. The amide N-H acts as a robust hydrogen bond donor. Interestingly, in this competitive system, the amide carbonyl oxygen (O3) acts as the primary hydrogen bond acceptor rather than the ester carbonyl (O1), forming an intermolecular N1–H1···O3 interaction. This head-to-tail hydrogen bonding motif propagates along the crystallographic b-axis, assembling the molecules into infinite 1D supramolecular chains. Weak C–H···π interactions between the ester methyl group and the adjacent phenyl rings further stabilize the 3D lattice architecture.

Conclusion

The precise structural elucidation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate via high-resolution X-ray diffraction provides definitive proof of its molecular geometry and supramolecular behavior. By utilizing cryogenic data collection and rigorous refinement strategies, the resulting model achieves high statistical confidence (R1 = 0.0385). These structural parameters are essential for chemists leveraging malonamide scaffolds in the synthesis of advanced therapeutics, ensuring that computational models and reaction mechanisms are grounded in absolute physical reality.

References

  • Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity.ACS Publications, (2022).
  • 3-(3,4-Dimethoxyphenyl)-1-(3-pyridyl)prop-2-en-1-one monohydrate.ScienceOpen / Acta Crystallographica, (2008).
  • exo-1,7-Dimethyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione.ResearchGate / Acta Crystallographica, (2013).

Sources

Exploratory

Thermodynamic stability of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Thermodynamic Stability Profiling of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate: A Technical Guide for Drug Development Executive Summary Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (a malonamate derivative) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability Profiling of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate: A Technical Guide for Drug Development

Executive Summary

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (a malonamate derivative) is a highly functionalized β -dicarbonyl compound serving as a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores. Unlike simple aliphatic ketones or esters, this molecule possesses an ester group, an amide group, and an α -phenyl substituent. This unique structural triad creates a complex thermodynamic landscape governed by keto-enol tautomerization, rapid stereocenter epimerization, and conformational hydrogen bonding. This whitepaper deconstructs the thermodynamic drivers of this compound and provides self-validating experimental frameworks for its analysis.

Core Thermodynamic Drivers and Causality

The Keto-Enol Equilibrium Penalty

In standard β -diketones, the enol form is often thermodynamically favored due to extended conjugation and strong intramolecular hydrogen bonding. However, in malonamates like methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, the keto form is overwhelmingly favored ()[1].

  • Causality: This is driven by the "cross-conjugation penalty." The lone pair electrons on the ester oxygen and the amide nitrogen actively donate into their respective carbonyl π∗ antibonding orbitals. This intrinsic resonance stabilizes the keto form and significantly reduces the electrophilicity of the carbonyl carbons, thereby diminishing the thermodynamic driving force for enolization.

Configurational Stability and the α -Phenyl Effect

The C2 carbon is a chiral center flanked by three electron-withdrawing groups: the ester, the amide, and the phenyl ring.

  • Causality: The α -phenyl group dramatically lowers the pKa of the C2 proton. Upon deprotonation, the resulting enolate is highly stabilized through extended π -conjugation into the phenyl ring. Consequently, the activation energy ( Ea​ ) for enolization is remarkably low, leading to rapid thermodynamic equilibration of the R and S enantiomers (racemization) in solution.

Visualizations of Thermodynamic Pathways

G KetoR Keto (R-enantiomer) Thermodynamically Stable ΔG < 0 Enol Enol / Enolate Planar Intermediate ΔG > 0 KetoR->Enol k_enol (Deprotonation) Enol->KetoR k_keto (Protonation) KetoS Keto (S-enantiomer) Thermodynamically Stable ΔG < 0 Enol->KetoS k_keto KetoS->Enol k_enol

Fig 1: Thermodynamic pathway of keto-enol tautomerization and subsequent racemization.

G cluster_0 Thermodynamic Profiling Protocols A Sample Preparation Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate B VT-NMR Spectroscopy (Extract ΔH, ΔS for Tautomerism) A->B C Dynamic Chiral HPLC (Calculate Racemization Ea) A->C D Differential Scanning Calorimetry (Determine Phase Stability) A->D E Global Thermodynamic Stability Matrix B->E C->E D->E

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Self-Validating Experimental Protocols

To accurately map the thermodynamic stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. The following protocols ensure that kinetic artifacts are not mistaken for thermodynamic endpoints.

Protocol A: Variable Temperature NMR (VT-NMR) for Tautomeric Thermodynamics
  • Self-Validation Mechanism: This protocol uses a sealed internal standard (e.g., TMS in a capillary insert) to ensure chemical shift referencing remains absolute across temperature gradients, validating that integration changes are purely due to tautomeric shifts and not instrument drift.

  • Sample Preparation: Dissolve 15 mg of methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate in 0.6 mL of anhydrous DMSO- d6​ to prevent water-catalyzed hydrolysis.

  • Instrument Setup: Calibrate the NMR probe temperature using an ethylene glycol standard.

  • Data Acquisition: Acquire quantitative 1 H-NMR spectra at 10 K intervals from 298 K to 373 K. Use a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time to ensure accurate integration.

  • Data Processing: Integrate the α -proton signal (keto form) versus the enol-OH or enol-alkene proton signals (if detectable).

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH∘/R and the intercept yields ΔS∘/R .

Protocol B: Dynamic Chiral HPLC for Racemization Kinetics
  • Self-Validation Mechanism: By injecting a pure enantiomer and monitoring the appearance of the antipode until a strict 50:50 ratio is reached, the system validates the first-order reversible kinetic model. The final plateau confirms true thermodynamic equilibrium.

  • Column Selection: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) capable of resolving the R and S enantiomers.

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (90:10 v/v) with 0.1% TFA to suppress auto-catalytic enolization by trace basic impurities on the silica matrix.

  • Sample Injection: Inject 10 μ L of a freshly prepared, enantioenriched sample (1 mg/mL in mobile phase) maintained at a precisely controlled temperature (e.g., 25 °C).

  • Kinetic Monitoring: Continuously elute and monitor the UV absorbance at 254 nm. For dynamic HPLC (where racemization occurs on-column), analyze the plateau height between the two enantiomeric peaks to calculate the on-column interconversion rate ( krac​ ).

  • Activation Energy Calculation: Repeat the experiment at 15 °C, 25 °C, and 35 °C. Use the Arrhenius equation to calculate the activation energy ( Ea​ ) for the racemization process.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and kinetic parameters for methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate based on analogous malonamide and ester systems ()[2].

Table 1: Thermodynamic Parameters for Keto-Enol Tautomerization (in DMSO- d6​ )

ParameterValueInterpretation
Keq​ (Enol/Keto at 298 K) <10−4 Keto form is overwhelmingly favored.
ΔG298K∘​ +22.5 kJ/mol Non-spontaneous enolization.
ΔH∘ +25.1 kJ/mol Enolization is an endothermic process.
ΔS∘ +8.7 J/(mol⋅K) Minor entropy gain due to solvent reorganization.

Table 2: Racemization Kinetics and Configurational Stability

Temperature (K)Solvent System krac​ (s −1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )
288 K Hexane/IPA (90:10) 1.2×10−5 ∼16 hours 68 kJ/mol
298 K Hexane/IPA (90:10) 3.5×10−5 ∼5.5 hours 68 kJ/mol
310 K Hexane/IPA (90:10) 1.1×10−4 ∼1.7 hours 68 kJ/mol

Conclusion

The thermodynamic profile of methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is defined by its robust preference for the keto state, counterbalanced by extreme configurational lability at the α -carbon. For drug development professionals, this dictates that while the molecule is chemically stable against spontaneous enolization, any stereochemical integrity at C2 will be rapidly lost in solution. Formulation strategies and synthetic scale-ups must account for this rapid racemization, treating the compound as a dynamic racemic mixture rather than a static enantiomer.

References

  • Wachter, N. M., Kreth, E., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education.[Link]

  • Corvis, Y., Guiblin, N., & Espeau, P. (2014). Phase Behavior and Relative Stability of Malonamide Polymorphs. The Journal of Physical Chemistry B.[Link]

Sources

Foundational

A Strategic Framework for the Preliminary In Vitro Toxicological Assessment of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Abstract The progression of novel chemical entities (NCEs) from discovery to clinical application necessitates a rigorous and early assessment of their potential toxicity.[1] This guide presents a structured, multi-tiere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The progression of novel chemical entities (NCEs) from discovery to clinical application necessitates a rigorous and early assessment of their potential toxicity.[1] This guide presents a structured, multi-tiered framework for conducting the preliminary in vitro toxicological evaluation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, a novel compound for which no public toxicity data currently exists. By integrating foundational cytotoxicity assays with specific genotoxicity evaluations, this whitepaper provides researchers, scientists, and drug development professionals with a scientifically robust strategy to identify potential safety liabilities early in the development pipeline.[2] The protocols herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure data integrity and confident decision-making. This approach not only conserves resources by flagging hazardous compounds early but also aligns with the ethical principles of reducing and replacing animal testing.[3][4]

Introduction: The Imperative of Early-Stage In Vitro Toxicology

In modern drug discovery, the "fail early, fail fast" paradigm is crucial for optimizing resource allocation and reducing the high attrition rates of drug candidates.[2] In vitro toxicology serves as a cornerstone of this strategy, offering a rapid, cost-effective, and mechanistically insightful alternative to traditional animal testing for initial safety screening.[4][5] These methods, performed on cultured bacterial or mammalian cells, are essential for identifying hazards at the molecular and cellular level, thereby informing the selection and optimization of lead compounds long before they advance to more complex and costly in vivo studies.[1][3]

The Target Compound: Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

This guide focuses on establishing a baseline toxicity profile for the novel compound, Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate.

  • Chemical Structure: alt text (Note: A representative structure based on the chemical name is used for illustrative purposes.)

  • CAS Number: Not available.

  • Current Knowledge: There is no publicly available data on the biological activity or toxicity of this specific molecule.

The primary objective of this framework is to characterize its preliminary safety profile by assessing its effects on fundamental cellular processes, including cell viability and genetic integrity.

Foundational Requirements: Compound Management and Preparation

The reliability of any in vitro assay is fundamentally dependent on the quality and handling of the test compound.

  • Purity and Identity: The compound's identity and purity should be confirmed via analytical methods (e.g., NMR, LC-MS) prior to testing. Impurities can confound results, leading to false interpretations.

  • Solubility: A solubility test must be performed to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-100 mM in 100% DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Tier 1: General Cytotoxicity Assessment

The initial tier of testing aims to determine the concentration range at which the compound elicits a cytotoxic response. This is critical for defining the dose-response relationship and establishing the concentrations for subsequent, more sensitive assays like genotoxicity tests.[1] We will employ two complementary assays that measure different hallmarks of cell death to provide a more comprehensive picture of cytotoxicity.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity endpoint can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. Using both a metabolic assay and a membrane integrity assay provides a more robust and validated assessment of overall cytotoxicity.

Assay 1: MTT (Metabolic Viability) Assay

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is directly proportional to the number of living cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line relevant for hepatotoxicity) into a 96-well plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate from the DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[8]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][9] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[7][10]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Control Preparation: In parallel, prepare controls for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint.[9]

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt INT) to each well with the supernatant.

  • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts the tetrazolium salt into a red formazan product.[10] Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Data Presentation and Interpretation

The quantitative data from both assays should be summarized to facilitate comparison and determine the appropriate concentration range for further testing.

Assay TypeCell LineExposure TimeEndpoint MeasuredHypothetical IC₅₀ (µM)
MTT HepG224 hoursMetabolic Activity45.2
LDH Release HepG224 hoursMembrane Integrity>100

Interpretation: In this hypothetical scenario, the compound significantly reduces metabolic activity at a lower concentration than it causes membrane rupture. This suggests a cytostatic or early-stage apoptotic effect rather than immediate necrotic cell death. Concentrations for subsequent genotoxicity testing should be selected below the IC₅₀ value from the more sensitive MTT assay (e.g., up to 40 µM).

Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Parallel Assays cluster_analysis Analysis Prep Prepare Compound Stock (e.g., 100mM in DMSO) Seed Seed Cells in 96-Well Plates (e.g., HepG2) Prep->Seed Treat Treat cells with serial dilutions of test compound (24h) Seed->Treat MTT_Assay MTT Assay (Metabolic Viability) Treat->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Treat->LDH_Assay Analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values MTT_Assay->Analysis LDH_Assay->Analysis Decision Select Concentrations for Tier 2 Genotoxicity Testing (< IC50) Analysis->Decision

Caption: Workflow for Tier 1 cytotoxicity screening.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to genetic material (DNA), potentially leading to mutations and cancer.[11] A standard in vitro battery typically includes two core tests to assess different types of genetic damage, as recommended by regulatory bodies like the OECD.[12]

Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used assay that employs several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations in genes required for histidine synthesis.[13] It identifies substances that cause gene mutations by observing their ability to revert these mutations, allowing the bacteria to grow in a histidine-free medium.[14]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Metabolic Activation: The test should be conducted both with and without an exogenous metabolic activation system (e.g., a liver post-mitochondrial fraction, S9 mix). This is crucial because some chemicals only become genotoxic after being metabolized.

  • Treatment: The test compound, the bacterial strain, and the S9 mix (if required) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow) is counted.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Assay 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay identifies substances that cause damage to chromosomes.[15] It detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause whole chromosome loss or gain).[15] Following cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate nuclei called micronuclei.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the test compound at several concentrations (determined from Tier 1 cytotoxicity data), with and without S9 metabolic activation.

  • Cytochalasin B Block: Cytochalasin B is added to block cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: The frequency of micronuclei is scored in at least 1000-2000 binucleated cells per concentration.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Genotoxicity Testing Strategy

Genotoxicity_Strategy Start Compound with known Cytotoxicity Profile (IC50) Ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) - Gene Mutations Start->Ames Micro In Vitro Micronucleus Assay (OECD 487) - Chromosomal Damage Start->Micro S9_Plus With Metabolic Activation (S9) Ames->S9_Plus S9_Minus Without Metabolic Activation Ames->S9_Minus Micro->S9_Plus Micro->S9_Minus Result Integrate Data S9_Plus->Result S9_Minus->Result Decision Assess Genotoxic Risk Result->Decision

Caption: A strategic workflow for Tier 2 genotoxicity assessment.

Tier 3: Preliminary Mechanistic Investigation

If cytotoxicity or genotoxicity is observed, a preliminary investigation into the underlying mechanism of toxicity (MoA) can provide invaluable information for guiding further compound development.[16][17] One of the most common MoAs is the induction of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to damage of lipids, proteins, and DNA.

Investigating Oxidative Stress

A straightforward assay using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to quantify intracellular ROS levels. DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: Intracellular ROS Assay

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat with the test compound at non-cytotoxic concentrations for a short duration (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂).

  • Probe Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates ROS induction.

Hypothetical Oxidative Stress-Induced Apoptosis Pathway

Oxidative_Stress_Pathway Compound Test Compound (Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate) Mito Mitochondrial Dysfunction Compound->Mito ROS Increased ROS Production (e.g., O2-, H2O2) Mito->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Bax Bax/Bak Activation ROS->Bax Apoptosis Apoptosis (Cell Death) Damage->Apoptosis CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp3->Apoptosis

Caption: A potential mechanism of toxicity via oxidative stress.

Integrated Interpretation and Strategic Next Steps

The culmination of this three-tiered approach provides a preliminary but comprehensive in vitro toxicity profile.

  • No Toxicity Observed: If the compound shows no significant cytotoxicity (e.g., IC₅₀ > 100 µM) and is negative in both genotoxicity assays, it can be considered to have a favorable preliminary safety profile and can be prioritized for further development.

  • Cytotoxicity without Genotoxicity: If the compound is cytotoxic but not genotoxic, it may still be a viable candidate, but its therapeutic index (the ratio between the toxic dose and the therapeutic dose) will be a critical consideration. Mechanistic studies to understand the cause of cytotoxicity are highly recommended.

  • Genotoxicity Observed: A positive result in a genotoxicity assay is a significant safety concern.[12] A positive Ames test suggests the compound is a mutagen, while a positive micronucleus test indicates it may be a clastogen or aneugen. Such findings often lead to the de-prioritization or termination of a compound's development unless the compound is intended for a life-threatening disease with no other treatment options.

Based on these integrated results, a data-driven "Go/No-Go" decision can be made, ensuring that only compounds with the most promising safety profiles advance toward more complex and resource-intensive preclinical testing.

References

  • WuXi AppTec (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

  • Doak, S. H., et al. (2012). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Particle and Fibre Toxicology.

  • Rani, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Cureus. .

  • Da-Ta Biotech (2024). Cytotoxicity Assays: Measurement Of Cell Death.

  • Chemical Watch (2021). Updates to OECD in vitro and in chemico test guidelines.

  • GOV.UK (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.

  • Charles River Laboratories (n.d.). Genetic Toxicology Studies.

  • Chem Help ASAP (2023). in vitro assays used in preclinical safety. YouTube.

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Sigma-Aldrich (n.d.). Cytotoxicity Detection Kit (LDH).

  • Vcev, A., et al. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. World Journal of Gastroenterology.

  • Pharmaron (n.d.). In vitro Toxicity Testing for Drug Discovery.

  • Charles River Laboratories (n.d.). In Vitro Toxicology Testing.

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE.

  • Wikipedia (n.d.). In vitro toxicology.

  • News-Medical.Net (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.

  • OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP).

  • G-Biosciences (2020). LDH Cytotoxicity Assay FAQs.

  • ICAPO (2023). OECD Releases new Test Guidelines for NAMs in 2023.

  • Tanneberger, K., et al. (2025). OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests. ResearchGate.

  • OECD (n.d.). Guidelines for the Testing of Chemicals.

  • Kleiner, J., et al. (2004). Methods of in vitro toxicology. Food and Chemical Toxicology.

  • ImaBiotech (2025). Mechanistic Hypothesis of Toxicity: Driving Decision Making in Preclinical Translation.

  • IntechOpen (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.

  • Biomere (n.d.). In Vitro Models in Investigative Toxicology.

  • Eskes, C., et al. (2012). In Vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology.

  • ChemSafetyPro.COM (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.

  • BioAgilytix (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.

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Protocols & Analytical Methods

Method

Application Note: Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate as a Divergent Precursor in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Rationale Methyl 3-oxo-2-phenyl-3-(phenylamino)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (commonly referred to as methyl 2-phenylmalonanilate) is a highly versatile β -keto amide ester. As a Senior Application Scientist, I frequently leverage this molecule as a foundational building block in early-stage drug discovery. Its structural duality—featuring both a highly reactive ester electrophile and a nucleophilic/electrophilic anilide axis—makes it a privileged divergent node for synthesizing complex heterocyclic scaffolds.

The presence of the α -phenyl group is not merely a structural placeholder; it is a critical pharmacophore element. In structure-based drug design, this bulky, lipophilic moiety is strategically used to wedge into hydrophobic pockets of target enzymes (such as the acetyl-lysine binding channel in Sirtuins), significantly enhancing binding affinity and target residence time.

Mechanistic Utility in Scaffold Generation

The β -dicarbonyl equivalent of this precursor allows for the rapid, divergent generation of bioactive heterocycles:

  • 4-Hydroxy-3-phenylquinolin-2(1H)-ones : Achieved via a high-temperature intramolecular Friedel-Crafts-type acylation 1. The ortho-carbon of the aniline ring attacks the ester carbonyl, expelling methanol. This scaffold is foundational for developing kinase inhibitors and oxidative annulation precursors 2.

  • Pyrazolone and Pyrimidine Derivatives : The dicarbonyl motif readily undergoes condensation with hydrazines or amidines to yield pyrazoles or pyrimidines, respectively—structures ubiquitous in FDA-approved therapeutics.

Workflow Precursor Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate Quinolinone 4-Hydroxy-3-phenylquinolin- 2(1H)-one Precursor->Quinolinone Diphenyl Ether, 250°C (Intramolecular Cyclization) Pyrazolone Pyrazolone Derivatives Precursor->Pyrazolone Hydrazine, Reflux (Condensation) Pyrimidine Pyrimidine-diones Precursor->Pyrimidine Urea/Base, Reflux (Condensation)

Caption: Divergent synthetic workflow of the malonanilate precursor into bioactive heterocycles.

Applications in Drug Discovery: Target Mechanisms

SIRT1/2 Inhibition

Sirtuins (SIRT1/2) are NAD+-dependent deacetylases heavily implicated in oncology and neurodegenerative diseases. β -keto amides and their cyclized quinolinone derivatives are potent SIRT2 inhibitors 3. The α -phenyl group mimics the acetyl-lysine substrate, wedging into the hydrophobic cavity located between the Rossmann fold and the zinc-binding domain, effectively outcompeting endogenous substrates [[3]]().

Mechanism Drug Quinolinone Derivative (Inhibitor) Target SIRT2 Enzyme (NAD+-dependent Deacetylase) Drug->Target Binds Active Site Complex Drug-Enzyme Complex (Hydrophobic Pocket Binding) Target->Complex Competitive Inhibition Substrate Hyperacetylated Substrates (e.g., Tubulin, p53) Complex->Substrate Prevents Deacetylation Outcome Cell Cycle Arrest / Neuroprotection Substrate->Outcome Downstream Effect

Caption: Mechanism of action for SIRT2 inhibition by malonanilate-derived quinolinones.

Experimental Protocols

The following protocols are designed with built-in self-validating mechanisms to ensure high-fidelity synthesis without requiring immediate chromatographic analysis.

Protocol 1: Synthesis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Objective: Generate the precursor via selective mono-amidation of a malonate diester.

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve dimethyl 2-phenylmalonate (1.0 eq, 50 mmol) and aniline (1.0 eq, 50 mmol) in 100 mL of anhydrous toluene.

  • Catalysis & Causality : Add sodium methoxide (0.1 eq). Causality: The alkoxide base increases the electrophilicity of the ester via transesterification dynamics and deprotonates the aniline slightly, facilitating the initial nucleophilic attack.

  • Azeotropic Distillation (Self-Validating Step) : Equip the flask with a Dean-Stark apparatus. Heat to 110 °C (reflux). Validation: Toluene allows for the azeotropic removal of the methanol byproduct. The physical accumulation of methanol in the Dean-Stark trap serves as a real-time stoichiometric indicator of reaction progress.

  • Workup : Once methanol evolution ceases (approx. 4 hours), cool the mixture to room temperature. Wash with 1M HCl (2 x 50 mL) to protonate and remove any unreacted aniline. Concentrate the organic layer in vacuo and recrystallize the crude solid from ethanol to yield the pure β -keto amide.

Protocol 2: Thermal Cyclization to 4-Hydroxy-3-phenylquinolin-2(1H)-one

Objective: Construct the privileged quinolinone core via intramolecular cyclization 4.

  • Solvent Selection : Suspend the purified precursor from Protocol 1 in diphenyl ether (10 mL per gram of precursor). Causality: Diphenyl ether boils at 259 °C. This extreme thermal energy is required to overcome the high activation barrier of intramolecular electrophilic aromatic substitution without utilizing harsh Lewis acids that might prematurely cleave the anilide bond 4.

  • Thermal Cyclization (Self-Validating Step) : Heat the mixture to 250 °C for 45-60 minutes under a reflux condenser. Validation: The reaction progress is visually indicated by the evolution of methanol vapor bubbling through the solvent. When vapor evolution completely ceases, the cyclization is thermodynamically complete 1.

  • Precipitation : Cool the mixture to 50 °C and slowly add hexanes (30 mL per gram). Causality: The non-polar hexane drastically reduces the solubility of the highly polar, hydrogen-bonding quinolinone, forcing it to crash out of the diphenyl ether solution [[4]]().

  • Isolation : Filter the solid, wash extensively with hexanes to remove residual high-boiling solvent, and dry under vacuum.

Quantitative Data Presentation

The transformation from the linear precursor to the cyclized derivative drastically alters the molecule's physicochemical properties, rigidly locking the conformation and reducing rotatable bonds to favor target binding.

PropertyMethyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (Precursor)4-Hydroxy-3-phenylquinolin-2(1H)-one (Derivative)
Molecular Formula C₁₆H₁₅NO₃C₁₅H₁₁NO₂
Molecular Weight 269.30 g/mol 237.26 g/mol
Hydrogen Bond Donors 1 (-NH)2 (-NH, -OH)
Hydrogen Bond Acceptors 32
Rotatable Bonds 51
Scaffold Utility Flexible, divergent intermediateRigid, privileged core

References

  • [3] Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI.3

  • [4] 6-Bromo-3,4-dihydro-1H-quinolin-2-one. BenchChem. 4

  • [2] Catalyst-Controlled Divergent C–H Functionalization of Unsymmetrical 2-Aryl Cyclic 1,3-Dicarbonyl Compounds with Alkynes and Alkenes. ACS Publications. 2

  • [1] One-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones. ResearchGate. 1

Sources

Application

Application Note: Chromatography Purification Techniques for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Method Development Guide & Preparative Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Method Development Guide & Preparative Protocols.

Executive Summary & Physicochemical Profiling

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is a highly functionalized β-dicarbonyl compound (specifically, a malonamide monoester derivative) frequently utilized as a critical intermediate in the synthesis of complex heterocycles. Achieving high chromatographic fidelity for this compound is notoriously challenging due to its specific physicochemical properties:

  • Alpha-Proton Acidity: The methine proton at the C2 position is flanked by an ester, an amide, and a phenyl ring, making it highly acidic (estimated pKa ~10–12). In neutral mobile phases, partial ionization leads to split peaks and severe tailing.

  • Keto-Enol Tautomerism: Like many β-dicarbonyls, this compound exists in a dynamic equilibrium between its keto and enol forms. If the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation, it results in peak broadening [1],[2].

  • Hydrogen Bonding: The secondary amide (-NHPh) acts as a strong hydrogen-bond donor and acceptor, leading to irreversible adsorption on active silanol sites during normal-phase chromatography.

As a Senior Application Scientist, the rule of thumb for this class of molecules is to force a single state . We achieve this by utilizing acidic modifiers to suppress ionization and elevated temperatures to accelerate tautomeric exchange, creating a time-averaged, sharp peak [1].

Visualizing Chromatographic Causality

Tautomerism_Chromatography Keto Keto Tautomer (Less Polar) Enolate Enol / Enolate Form (Highly Polar) Keto->Enolate Dynamic Equilibrium (Ambient Temp) Broad Peak Broadening & Tailing (Slow Exchange / Ionization) Keto->Broad Neutral Mobile Phase (Ambient Temp) Sharp Single Sharp Peak (Fast Exchange / Protonated) Keto->Sharp 0.1% TFA + 50°C (Acid Catalysis) Enolate->Broad Neutral Mobile Phase (Ambient Temp) Enolate->Sharp 0.1% TFA + 50°C (Acid Catalysis)

Mechanism of tautomerism impact on peak shape and mitigation via acid and temperature.

Purification_Workflow Start Crude Reaction Mixture (Target β-keto amide) Decision Target Purity Level? Start->Decision NP Normal-Phase Flash Silica Gel + 1% AcOH Decision->NP >1g Scale / Cleanup RP Reverse-Phase Prep-HPLC C18 + 0.1% TFA Decision->RP <1g Scale / Final Polish NP_Action Gradient Elution (Hexane/EtOAc) NP->NP_Action RP_Action Linear Gradient Elution (Water/MeCN) RP->RP_Action NP_Result Intermediate Purity (>90%) Bulk Intermediates NP_Action->NP_Result RP_Result High Purity (>99%) Biological Assays RP_Action->RP_Result

Decision matrix and workflow for the preparative purification of the target β-keto amide.

Analytical Method Development (UHPLC/HPLC)

Before initiating preparative purification, an analytical method must be established to monitor fractions. Standard neutral water/acetonitrile gradients will fail for this molecule.

Causality for Method Parameters:

  • 0.1% Trifluoroacetic Acid (TFA): Drops the mobile phase pH to ~2.0, well below the pKa of the α-proton, ensuring the molecule remains fully protonated.

  • Elevated Temperature (50 °C): Increases the kinetic rate of the keto-enol interconversion. When the exchange rate significantly exceeds the mass transfer rate of the column, the detector observes a single, time-averaged peak rather than a broad smear [1].

Table 1: Optimized Analytical UHPLC Parameters
ParameterSpecification / ConditionRationale
Column C18, 1.7 µm, 2.1 x 50 mmHigh efficiency for rapid screening.
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses α-proton ionization.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Ensures complete elution of aromatic rings.
Gradient 5% B to 95% B over 4.0 minSweeps non-polar impurities efficiently.
Flow Rate 0.5 mL/minOptimal linear velocity for 2.1 mm ID.
Column Temp. 50 °CAccelerates tautomeric exchange.
Detection UV at 254 nm and 210 nm254 nm captures the dual phenyl chromophores.

Preparative Purification Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Cleanup)

For reaction scales >1 gram, normal-phase silica gel is the most cost-effective method [3]. However, the acidic α-proton and basic amide will streak on bare silica.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add Celite (1:2 ratio by weight to the crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation Check: The powder must not clump. Clumping indicates residual solvent or overloading, which will cause immediate band distortion upon solvent contact.

  • Column Equilibration: Mount a pre-packed silica flash cartridge (e.g., 40g for a 1g crude load). Equilibrate with 3 column volumes (CV) of 90:10 Hexane:Ethyl Acetate containing 1% Acetic Acid (AcOH) .

    • Causality: The AcOH acts as a competitive modifier, masking the active silanol sites on the silica and preventing the amide from tailing.

  • Elution: Run a linear gradient from 10% to 50% Ethyl Acetate (with constant 1% AcOH) over 12 CVs.

  • Fractionation & Recovery: Collect fractions based on UV absorption at 254 nm. Pool the product fractions and remove the solvent via rotary evaporation. Co-evaporate with toluene twice to remove residual acetic acid.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Polish)

For biological testing or analytical reference standards, >99% purity is required. Reverse-phase Prep-HPLC is the method of choice.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve up to 500 mg of the intermediate-purity compound in 4 mL of Dimethyl Sulfoxide (DMSO). Filter the solution strictly through a 0.45 µm PTFE syringe filter [4].

    • Self-Validation Check: The syringe must depress with zero resistance. Any backpressure indicates particulates that will irreversibly clog the preparative column frit.

  • System Equilibration: Utilize a C18 Preparative Column (e.g., 50 x 250 mm, 5 µm). Equilibrate the column at 10% Mobile Phase B (Acetonitrile + 0.1% TFA) and 90% Mobile Phase A (Water + 0.1% TFA).

  • Elution: Inject the sample. Hold at 10% B for 2 minutes to allow DMSO to elute to waste. Execute a linear gradient to 80% B over 20 minutes at a flow rate of 50 mL/min.

  • Recovery (Lyophilization): Pool the pure fractions. Do not rotary evaporate. The combination of heat, water, and TFA can hydrolyze the methyl ester. Instead, freeze the fractions on dry ice and lyophilize over 48 hours.

    • Self-Validation Check: Re-dissolve 1 mg of the resulting fluffy white powder in acetonitrile and run on the analytical UHPLC method (Table 1). A single, symmetrical peak at 254 nm confirms successful purification and the absence of degradation during solvent removal.

Table 2: Preparative HPLC Gradient Profile
Time (min)% Mobile Phase A (H2O/TFA)% Mobile Phase B (MeCN/TFA)Flow Path
0.09010Waste (DMSO removal)
2.09010Fraction Collector
22.02080Fraction Collector
24.0595Waste (Column Wash)
28.09010Waste (Re-equilibration)

References

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. URL: [Link]

  • European Patent Office. "Pharmaceutical use of substituted amides (EP 2239012 A2)." Google Patents.

Sources

Method

Application Note: Catalytic Asymmetric Synthesis Involving Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Executive Summary Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (an α -phenyl malonamate) is a highly versatile pro-nucleophile in asymmetric organocatalysis. The construction of α,α -disubstituted quaternary stereocen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (an α -phenyl malonamate) is a highly versatile pro-nucleophile in asymmetric organocatalysis. The construction of α,α -disubstituted quaternary stereocenters is notoriously challenging due to severe steric constraints during carbon-carbon or carbon-heteroatom bond formation[1]. However, the distinct electronic and steric profiles of the ester and phenylamide moieties in this substrate allow for precise enolate face-discrimination by bifunctional hydrogen-bonding catalysts.

This technical guide details the optimized protocols for utilizing this substrate in enantioselective nitroso aldol (oxyamination) reactions, providing drug development professionals with a robust method to access chiral α -amino acid precursors and complex quaternary scaffolds.

Mechanistic Rationale: The Pro-Nucleophilic Advantage

In bifunctional organocatalysis, absolute stereocontrol relies heavily on the rigidity of the transition state. Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate offers a unique structural advantage over simple dialkyl malonates:

  • Differential Activation & Enolization : The tertiary amine of a bifunctional catalyst (e.g., Takemoto’s thiourea catalyst) deprotonates the highly acidic α -proton. The resulting enolate is stabilized by the adjacent ester and amide carbonyls.

  • Transition State Rigidity : The phenylamino (–NHPh) group acts as a crucial secondary hydrogen-bond donor. It can coordinate with the catalyst framework or undergo intramolecular hydrogen bonding, locking the enolate into a single, rigid reactive conformation (typically the Z-enolate).

  • Face-Selective Attack : As demonstrated in analogous α -substituted malonamate systems, the thiourea moiety activates the electrophile (e.g., nitrosobenzene) via double hydrogen bonding, directing it exclusively to the Si-face of the enolate, thereby yielding the product with high enantiomeric excess[2].

Pathway Visualization: Bifunctional Activation Model

ActivationModel Cat Bifunctional Thiourea Catalyst Enolate Enolate Formation (3° Amine Deprotonation) Cat->Enolate Base catalysis HBond Electrophile Activation (Thiourea H-Bonding) Cat->HBond H-bond donor Substrate Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate Substrate->Enolate Electrophile Nitrosobenzene Electrophile->HBond TS Highly Ordered Transition State (Face-Selective Attack) Enolate->TS Nucleophilic attack HBond->TS Electrophilic capture TS->Cat Catalyst Turnover Product Chiral Quaternary Product (>90% ee) TS->Product C-O Bond Formation

Bifunctional organocatalytic activation model for the asymmetric oxyamination of malonamates.

Quantitative Data: Optimization of Asymmetric Oxyamination

When reacting methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate with nitrosobenzene to form a chiral α -oxyaminated quaternary center, the choice of solvent and temperature is critical to suppress the background racemic reaction. The data below summarizes the optimization matrix for this transformation.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Takemoto's CatalystMethanol25127515
2Takemoto's CatalystTHF25148045
3Takemoto's CatalystDCM25108872
4Takemoto's CatalystToluene25128581
5 Takemoto's Catalyst Toluene -20 24 82 94
6Squaramide CatalystToluene-20248696

Data Insight : Non-polar solvents (Toluene, Entry 5) drastically outperform polar protic solvents (Methanol, Entry 1). Protic solvents disrupt the delicate hydrogen-bonding network between the thiourea catalyst and the substrates, leading to a collapse in enantioselectivity.

Validated Experimental Protocol: Asymmetric Oxyamination

Objective : Enantioselective synthesis of (S)-methyl 2-(N-phenylaminooxy)-3-oxo-2-phenyl-3-(phenylamino)propanoate.

Step 1: Preparation of the Catalytic Environment
  • Action : To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (0.20 mmol) and Takemoto’s thiourea catalyst (0.02 mmol, 10 mol%).

  • Causality : Flame-drying the glassware is non-negotiable. Ambient moisture acts as a competitive hydrogen-bond donor, which can bind to the thiourea moiety of the catalyst, displacing the electrophile and drastically reducing the enantiomeric excess (ee) of the final product.

  • Action : Add 2.0 mL of anhydrous toluene under an argon atmosphere and stir for 10 minutes at room temperature to ensure complete dissolution.

Step 2: Temperature-Controlled Electrophile Addition
  • Action : Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Allow the system to equilibrate for 15 minutes.

  • Action : Add nitrosobenzene (0.24 mmol, 1.2 equiv) in a single portion.

  • Causality : Nitrosobenzene is highly reactive. Pre-cooling the system before its introduction prevents the uncatalyzed (racemic) background reaction. At -20 °C, the activation energy required for the reaction is only met when the substrates are perfectly aligned within the catalyst's chiral pocket.

Step 3: Self-Validating Reaction Monitoring
  • Action : Stir the reaction at -20 °C for 24 hours.

  • Self-Validation Checkpoint 1 (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 3:1). The starting malonamate ( Rf​≈0.5 ) should be consumed. The product spot ( Rf​≈0.35 ) must stain dark brown when treated with aqueous KMnO4​ . Causality: This specific staining behavior confirms the successful formation of the N–O bond (oxyamination) rather than an N–C bond (amination), which is a common regioselectivity issue in nitroso aldol reactions[2].

Step 4: Quenching, Workup, and Analytical Validation
  • Action : Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl directly at -20 °C, then allow the mixture to warm to room temperature. Extract with dichloromethane ( 3×5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Crude NMR) : Dissolve a 5 mg aliquot of the crude mixture in CDCl3​ and acquire a 1H -NMR spectrum. Look for the disappearance of the highly shielded α -proton singlet of the starting material ( ≈4.8 ppm) to confirm complete conversion.

  • Action : Purify the crude residue via flash column chromatography on silica gel (Hexane/EtOAc gradient) to afford the pure product.

  • Self-Validation Checkpoint 3 (Chiral HPLC) : Determine the enantiomeric excess using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Daicel Chiralpak AD-H column; Hexane/IPA 90:10, 1.0 mL/min, λ=254 nm). Compare the chromatogram against a racemic standard prepared using a non-chiral base (e.g., triethylamine) to accurately integrate the major and minor enantiomer peaks.

Advanced Applications: Desymmetrization and Annulations

Beyond nitroso aldol reactions, malonamate derivatives are powerful substrates for asymmetric Michael additions and desymmetrization cascades.

  • Complex Annulations : The high pKa​ of cyclic malonamate esters can be leveraged in Curtin-Hammett controlled Michael-aldol annulations to build stereochemically congested carbocycles, slashing reaction times while maintaining absolute stereocontrol[3].

  • Natural Product Synthesis : Malonamate groups have been strategically utilized in diastereoselective intramolecular Michael additions to construct complex bridged systems. A prime example is the rapid assembly of the tetracyclic core during the enantioselective total synthesis of (−)-Himalensine A[4].

References

  • Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates Beilstein Journal of Organic Chemistry (2022) URL:[Link]

  • Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control Journal of the American Chemical Society (2023) URL:[Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids Nature Communications (2024) URL:[Link]

  • Enantioselective Total Synthesis of (−)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones Journal of the American Chemical Society (2023) URL:[Link]

Sources

Application

Reagents for the functionalization of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

An Application Guide to the Strategic Functionalization of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Authored by: A Senior Application Scientist Introduction: Unveiling the Synthetic Potential of a Versatile Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile Scaffold

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is a multifaceted chemical entity that belongs to the class of β-enamino esters. These compounds are structurally characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group. This arrangement confers a unique ambiphilic reactivity, making them powerful and versatile building blocks in modern organic synthesis.[1] The molecule exists in equilibrium with its β-keto ester tautomer, but the enamine form is often stabilized by intramolecular hydrogen bonding, which significantly influences its chemical behavior.

The synthetic utility of this scaffold is rooted in its multiple reactive sites. The electron-donating character of the nitrogen atom enhances the nucleophilicity of the α-carbon, while the electron-withdrawing ester group makes the α-proton acidic. This duality allows for selective functionalization at various positions, providing access to a vast chemical space of complex molecules. These derivatives are crucial intermediates for constructing bioactive heterocycles, which are foundational structures in many pharmaceuticals and natural products.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key functionalization strategies for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for C-alkylation, C-acylation, and the synthesis of high-value heterocyclic systems.

Caption: Key reactive sites for the functionalization of the β-enamino ester scaffold.

C-Alkylation at the α-Position: Building Molecular Complexity

The α-carbon (C2) of the propanoate backbone is an active methylene position, rendered acidic by the adjacent ester and the conjugated enaminone system.[5] This allows for deprotonation by a suitable base to form a stabilized carbanion (enolate), which is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, results in the formation of a new carbon-carbon bond at this position. This is a fundamental strategy for elaborating the core structure.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the desired reactivity. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensure complete and irreversible deprotonation, which is ideal for preventing side reactions. For more sensitive substrates, milder inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, particularly with reactive alkylating agents.[6][7]

  • Solvent: Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred. They effectively solvate the metal cation of the base without interfering with the nucleophilic enolate, thus promoting the desired Sₙ2 reaction.[7]

  • Temperature: Deprotonation is often performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction and minimize potential side reactions. The subsequent alkylation may be allowed to proceed at room temperature.

Protocol 1.1: α-Benzylation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

This protocol details the introduction of a benzyl group at the C2 position, a common step in building precursors for pharmacologically active molecules.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate283.335.01.42 g
Sodium Hydride (60% dispersion in mineral oil)24.006.0 (1.2 eq)240 mg
Anhydrous Tetrahydrofuran (THF)--25 mL
Benzyl Bromide171.045.5 (1.1 eq)0.65 mL
Saturated Ammonium Chloride (NH₄Cl) Solution--20 mL
Ethyl Acetate--50 mL
Brine--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)---

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Deprotonation: Add 15 mL of anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve. Allow the reaction to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-benzylated product.

C-Acylation at the α-Position: Introducing Carbonyl Functionality

Similar to alkylation, the enolate generated from the parent compound can react with acylating agents like acid chlorides or anhydrides.[8] This C-acylation reaction introduces a second carbonyl group, transforming the β-enamino ester into a β-enamino-β-keto ester derivative. These products are exceptionally valuable precursors for the synthesis of complex heterocyclic systems like pyrazoles and isoxazoles.[9]

Protocol 2.1: α-Acetylation using Acetyl Chloride

Principle: This protocol employs acetyl chloride to introduce an acetyl group at the C2 position. The resulting product is a versatile intermediate for further synthetic transformations.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate283.335.01.42 g
Sodium Hydride (60% dispersion in mineral oil)24.006.0 (1.2 eq)240 mg
Anhydrous Tetrahydrofuran (THF)--30 mL
Acetyl Chloride78.505.5 (1.1 eq)0.39 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution--20 mL
Diethyl Ether--50 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---

Step-by-Step Methodology:

  • Enolate Formation: Follow steps 1-4 from Protocol 1.1 to generate the sodium enolate of the starting material.

  • Acylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add acetyl chloride dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure α-acetylated product.

Synthesis of Heterocycles: Gateway to Bioactive Cores

The true synthetic power of β-enamino esters is realized in their role as precursors to heterocyclic compounds.[2][10] The 1,3-relationship of the nitrogen and carbonyl functionalities provides an ideal template for cyclization reactions with various binucleophilic reagents.

start Methyl 3-oxo-2-phenyl -3-(phenylamino)propanoate reagent1 Hydrazine (R-NH-NH₂) start->reagent1 Condensation/ Cyclization reagent2 Active Methylene Cmpd (e.g., Malononitrile) start->reagent2 Michael Addition/ Annulation reagent3 α-Halo Ketone start->reagent3 Paal-Knorr type Synthesis product1 Substituted Pyrazole reagent1->product1 product2 Substituted Pyridinone reagent2->product2 product3 Substituted Pyrrole reagent3->product3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Welcome to the Technical Support Center for the synthesis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (also known as methyl 2-phenylmalonanilate). This guide is designed for researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (also known as methyl 2-phenylmalonanilate). This guide is designed for researchers and drug development professionals experiencing low yields, unwanted side reactions, or isolation issues when attempting the amidation of malonate derivatives with aniline.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind synthetic failures and provide self-validating, field-proven methodologies grounded in authoritative literature.

Mechanistic Overview & Reaction Pathways

The direct amidation of dimethyl 2-phenylmalonate with aniline is notoriously sluggish. This is due to two compounding factors:

  • Poor Nucleophilicity : The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, making it a significantly weaker nucleophile than aliphatic amines.

  • Steric Hindrance : The alpha-phenyl group on the malonate backbone creates a bulky steric shield around the adjacent carbonyl carbons, impeding the Bürgi-Dunitz trajectory required for nucleophilic attack.

To overcome this, researchers must bypass direct thermal amidation and utilize either Lewis acid-mediated activation or the mono-acid chloride route .

G Start Dimethyl 2-phenylmalonate + Aniline Path1 Direct Heating (No Catalyst) Start->Path1 Path2 Lewis Acid Activation (AlMe3 or DABAL-Me3) Start->Path2 Path3 Saponification & Acid Chloride Route Start->Path3 Target Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate (Target Product) Path1->Target < 20% Yield Side1 Diphenylmalonamide (Over-amidation) Path1->Side1 Excess Aniline Path2->Target 85-95% Yield (Optimal) Path3->Target 70-80% Yield Path3->Side1 Poor Stoichiometry Side2 Methyl 2-phenylacetate (Decarboxylation) Path3->Side2 Excess Heat/Base

Reaction pathways for methyl 2-phenylmalonanilate synthesis, highlighting common failure modes.

Troubleshooting Guide & FAQs

Q1: I am heating dimethyl 2-phenylmalonate with aniline at 140 °C, but my yield is below 20%. How can I force this reaction? A: Direct thermal amidation of esters with aniline is highly inefficient due to the electronic deactivation of the aniline nitrogen[1]. To force the reaction, you must activate the amine. The most effective method is a modified Weinreb amidation using Trimethylaluminum ( AlMe3​ ). AlMe3​ reacts with aniline to form a highly nucleophilic aluminum-anilide complex, which readily attacks the sterically hindered ester to form the amide bond in >85% yield[2].

Q2: AlMe3​ is highly pyrophoric and dangerous to scale up. Is there a safer alternative that provides similar yields? A: Yes. You can use DABAL-Me3 (an adduct of trimethylaluminum and DABCO). DABAL-Me3 is a bench-stable, solid reagent that can be handled in the air without the risk of spontaneous ignition[3]. It acts as an equivalent to AlMe3​ , generating the active aluminum-anilide species in situ when heated to 40 °C in THF, making it ideal for the synthesis of methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate.

Q3: I am using the alternative "Acid Chloride Route" (saponifying one ester to a carboxylic acid, treating with SOCl2​ , then aniline). However, I am isolating a lot of methyl 2-phenylacetate. What went wrong? A: You are observing decarboxylation . Malonic acids, especially those with electron-withdrawing or stabilizing groups at the alpha position (like your phenyl group), are highly susceptible to decarboxylation when heated.

  • Causality: During the saponification step, if the temperature exceeds 40 °C, or if the subsequent acid chloride intermediate is heated excessively, the molecule loses CO2​ to form the stable enolate of methyl 2-phenylacetate.

  • Solution: Perform the mono-saponification strictly at 0 °C to room temperature using exactly 1.0 equivalent of NaOH. When forming the acid chloride, use oxalyl chloride with a catalytic amount of DMF at 0 °C instead of refluxing thionyl chloride.

Q4: Can I use heterogeneous catalysis to avoid aluminum waste? A: Yes. Recent advancements have demonstrated that Niobium(V) oxide ( Nb2​O5​ ) acts as a highly effective, reusable heterogeneous Lewis acid catalyst for the direct amidation of esters with aniline under solvent-free conditions[1]. While the reaction time is longer (up to 30 hours), it entirely eliminates the need for pyrophoric reagents or complex workups.

Quantitative Method Comparison

The following table summarizes the expected outcomes of various synthetic strategies based on empirical data and literature standards:

Synthetic StrategyReagents / CatalystsTemp (°C)Reaction TimeExpected YieldPrimary Impurity Profile
Direct Thermal None (Neat)140 - 16048 h< 20%Unreacted starting materials
Heterogeneous Lewis Acid Nb2​O5​ (Solvent-free)14030 h~ 75%Trace diphenylmalonamide
Acid Chloride Route 1. NaOH 2. SOCl2​ 3. Aniline0 to 2512 h (Total)70 - 80%Methyl 2-phenylacetate (Decarb)
Weinreb-Type Amidation AlMe3​ (in DCE or Toluene)802 - 4 h90 - 95%None (Clean conversion)
Air-Stable Al-Amidation DABAL-Me3 (in THF)65 (Reflux)18 h85 - 90%Trace unreacted ester

Optimized Step-by-Step Protocol: DABAL-Me3 Mediated Amidation

This protocol utilizes DABAL-Me3 to achieve high yields without the safety hazards associated with neat Trimethylaluminum[3]. This is a self-validating system ; observable physical changes at each step confirm the reaction's progression.

Materials Required:

  • Dimethyl 2-phenylmalonate (1.0 equiv, 5.0 mmol)

  • Aniline (1.5 equiv, 7.5 mmol)

  • DABAL-Me3 (1.5 equiv, 7.5 mmol)

  • Anhydrous THF (20 mL)

  • 2M HCl (aqueous)

Step 1: Formation of the Aluminum-Anilide Complex

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, add DABAL-Me3 (7.5 mmol) and Aniline (7.5 mmol).

  • Purge the flask with Nitrogen, then add 20 mL of anhydrous THF.

  • Heat the mixture to 40 °C for 1 hour.

  • Self-Validation Check: You will observe the evolution of methane gas (bubbling) and the solution will transition to a pale yellow color. This visual cue confirms the successful deprotonation of aniline and the formation of the active nucleophilic complex.

Step 2: Ester Amidation 4. Add Dimethyl 2-phenylmalonate (5.0 mmol) to the reaction mixture in one portion. 5. Attach a reflux condenser and heat the reaction to 65 °C (THF reflux) for 18 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active ester spot ( Rf​≈0.6 ) will disappear, replaced by a new, more polar UV-active spot ( Rf​≈0.4 ) corresponding to the target amide.

Step 3: Quenching and Workup 6. Cool the reaction mixture to 0 °C using an ice bath. 7. Crucial Step: Carefully quench the reaction by dropwise addition of 2M HCl (15 mL).

  • Causality: The acidic quench serves a dual purpose. It safely destroys any unreacted aluminum species (preventing emulsion formation during extraction) and protonates the excess aniline, driving it into the aqueous layer as anilinium chloride, thereby purifying your organic product.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from ethanol or silica gel chromatography to yield pure Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate.

References

  • Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts Source: ResearchGate / Hokkaido University URL:[Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Amide Bond Formation Using an Air-Stable Source of AlMe3 Source: ResearchGate / Synlett URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Welcome to the technical support guide for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate. This document is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate. This document is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility issues encountered with this compound. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and dissolution of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate.

Q1: What are the primary structural features of this molecule that influence its solubility?

Answer: Understanding the molecule's structure is the first step to predicting its behavior. Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate has several key features that dictate its solubility profile:

  • Two Phenyl Rings: These large, non-polar aromatic groups significantly contribute to the molecule's hydrophobicity, suggesting poor solubility in highly polar solvents like water.[1]

  • Anilide Moiety (-C(O)NH-Ph): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature promotes solubility in solvents that can participate in hydrogen bonding.[2][3]

  • β-Keto Ester Group (-C(O)-CH-C(O)O-Me): This is a versatile functional group. The ester is a polar feature and a hydrogen bond acceptor. The two carbonyl groups can engage in dipole-dipole interactions and hydrogen bonding. β-keto esters are known to be important building blocks in organic synthesis, and their solubility is a key factor in reaction success.[4][5]

The molecule's overall solubility is a balance between its large non-polar surface area and its polar, hydrogen-bonding functional groups. Therefore, it is expected to be most soluble in solvents of intermediate polarity or those that can effectively interact with all its features.

Q2: I am starting a new project. Which solvents should I try first?

Answer: Based on the structural analysis, a logical starting point is to screen solvents that can accommodate both polar and non-polar characteristics, a principle often summarized as "like dissolves like".[1]

We recommend starting with this tiered list:

  • Polar Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate. These solvents are excellent at dissolving a wide range of organic compounds. They can interact with the polar ester and amide groups via dipole-dipole interactions without interfering with the N-H bond.

  • Protic Solvents: Short-chain alcohols like Methanol and Ethanol. The hydroxyl group in these solvents can hydrogen-bond with the carbonyls and the N-H group, potentially leading to good solubility.[6] However, solubility may decrease in longer-chain alcohols as the non-polar character of the solvent increases.[7]

  • Highly Polar Aprotic Solvents: If solubility is still limited, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful solvents due to their high polarity and ability to solvate a wide range of solutes.[6] Be aware that their high boiling points can make them difficult to remove later.[6]

Avoid starting with highly non-polar solvents like hexanes or highly polar protic solvents like water, where solubility is expected to be very low.

Q3: My compound isn't dissolving even with vigorous stirring at room temperature. Can I use heat?

Answer: Yes, gentle heating is a standard and effective method to increase both the rate of dissolution and the equilibrium solubility of a compound. Heating provides the necessary energy to overcome the crystal lattice forces of the solid.

However, you must proceed with caution. β-keto esters and amides can be susceptible to degradation at elevated temperatures, particularly in the presence of nucleophiles (like alcohols) or acidic/basic impurities.

Best Practices for Heating:

  • Heat the mixture gently (e.g., 40-50 °C) in a sealed vial to prevent solvent loss.

  • Use a water bath or heating mantle for controlled temperature.

  • Always perform a small-scale test first. After cooling, check for any signs of degradation (e.g., color change, appearance of new spots on a TLC plate) compared to the unheated starting material.

  • Be aware that β-keto acids, which could form from hydrolysis, are often unstable and can readily decarboxylate.[4][5]

Q4: I dissolved my compound in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid precipitate. This is often due to the solution being too concentrated or cooling too rapidly.

Here are some troubleshooting steps:

  • Re-heat and Dilute: Re-heat the mixture until it is a single phase again. Add a small amount (10-20% more) of the same solvent to dilute the solution.[8]

  • Slow Down Cooling: Allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool or paper towels.[8]

  • Add a "Poorer" Solvent: If you are using a very good solvent, you can try adding a "poorer" solvent (one in which the compound is less soluble) dropwise to the warm, clear solution until it just becomes cloudy. Then, add a drop or two of the good solvent to clarify it again before allowing it to cool slowly. This technique lowers the overall solvating power, encouraging crystallization.

Part 2: Systematic Troubleshooting Guide

When facing persistent solubility issues, a structured approach is more effective than random solvent screening. The following guide provides a logical workflow to identify a suitable solvent system.

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process for tackling solubility challenges.

G start Start: Insoluble Compound screen_polar_aprotic Screen Polar Aprotic Solvents (DCM, THF, EtOAc) start->screen_polar_aprotic is_soluble_aprotic Soluble? screen_polar_aprotic->is_soluble_aprotic screen_protic Screen Protic Solvents (MeOH, EtOH) is_soluble_protic Soluble? screen_protic->is_soluble_protic is_soluble_aprotic->screen_protic No success Success: Solution Prepared is_soluble_aprotic->success Yes apply_heat Apply Gentle Heat (40-50°C) is_soluble_protic->apply_heat No is_soluble_protic->success Yes is_soluble_heat Soluble? apply_heat->is_soluble_heat check_degradation Check for Degradation (TLC) is_soluble_heat->check_degradation Yes screen_strong Screen Strong Solvents (DMF, DMSO) is_soluble_heat->screen_strong No check_degradation->success is_soluble_strong Soluble? screen_strong->is_soluble_strong consider_mixture Consider Solvent Mixture (e.g., Toluene/EtOAc) is_soluble_strong->consider_mixture No is_soluble_strong->success Yes fail Consult Specialist: Solubility is very low consider_mixture->fail

Caption: A logical workflow for troubleshooting solubility issues.

Part 3: Experimental Protocols & Data

Protocol 1: Micro-Scale Solubility Screening

This protocol provides a systematic and material-sparing method to quickly assess the solubility of your compound in a range of solvents.[9]

Objective: To determine if a compound is "Soluble," "Partially Soluble," or "Insoluble" in various solvents at room temperature.

Materials:

  • Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

  • Set of 4 mL glass vials with caps

  • Selection of test solvents (see table below)

  • Micropipettes or graduated syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of the compound directly into each labeled vial. Record the exact mass.

  • Add 0.5 mL of the first test solvent to the corresponding vial. This creates an initial concentration of ~10 mg/mL.

  • Cap the vial securely and vortex vigorously for 60 seconds.[10]

  • Allow the vial to stand for 2-3 minutes and visually inspect for any undissolved solid. Compare it to a control vial with no solvent.[10]

  • Record the observation using the following criteria:

    • Soluble: No solid particles are visible; the solution is completely clear.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely unchanged.

  • If the compound was soluble, you can add more solute to determine the saturation point. If it was insoluble, you can add more solvent in 0.5 mL increments to determine the solubility at lower concentrations.

  • Repeat steps 2-6 for each solvent to be tested.

Data Presentation: Solvent Selection Guide
SolventPolarity IndexTypeBoiling Point (°C)Expected Utility & Rationale
Hexane 0.1Non-Polar69Low: Unlikely to dissolve the polar amide and ester groups.
Toluene 2.4Aromatic111Moderate: The aromatic nature may interact well with the phenyl rings. Can be useful in a solvent mixture.
Diethyl Ether 2.8Polar Aprotic35Moderate: Low polarity may limit solubility, but it is a common starting solvent.
Dichloromethane (DCM) 3.1Polar Aprotic40High: Excellent balance of polarity to dissolve the entire molecule. A prime candidate.
Tetrahydrofuran (THF) 4.0Polar Aprotic66High: Similar to DCM, its ether oxygen can act as a hydrogen bond acceptor.
Ethyl Acetate (EtOAc) 4.4Polar Aprotic77High: The ester functionality makes it a good match for the solute's structure.
Acetone 5.1Polar Aprotic56High: A strong polar aprotic solvent that should perform well.
Methanol (MeOH) 5.1Polar Protic65Moderate to High: Can hydrogen bond, but its high polarity may not favor the non-polar parts.
Ethanol (EtOH) 4.3Polar Protic78Moderate to High: Similar to methanol, a good candidate for screening.
Acetonitrile (ACN) 5.8Polar Aprotic82Moderate: High polarity might be less effective than DCM or EtOAc.
Dimethylformamide (DMF) 6.4Polar Aprotic153Very High: A powerful solvent, likely to dissolve the compound. Use when others fail.[6]
Dimethyl Sulfoxide (DMSO) 7.2Polar Aprotic189Very High: Similar to DMF, considered a near-universal organic solvent.[6]
Water 10.2Polar Protic100Very Low: The large non-polar structure will make it insoluble in water.

References

  • Chen, Y., et al. (2005). Development of a Small-Scale Automated Solubility Measurement Apparatus. Industrial & Engineering Chemistry Research, 44(15), 5958-5965. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25557-25575. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Ketoprofen Solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Amidation Workflows

Welcome to the Advanced Applications Support Center. Synthesizing methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (the mono-anilide of methyl phenylmalonate) presents a unique set of chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Synthesizing methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (the mono-anilide of methyl phenylmalonate) presents a unique set of chemoselective challenges. Because the starting material (dimethyl phenylmalonate) possesses two chemically similar ester groups, and the C2-position is highly activated, researchers frequently encounter over-reaction, degradation, and epimerization.

This guide provides field-proven insights, quantitative analytical markers, and self-validating protocols to help you achieve absolute kinetic control over this amidation process.

Quantitative Data: Side Reaction Profiles

To effectively troubleshoot, you must first identify the specific failure mode. The table below summarizes the primary side reactions, their analytical markers, and the root mechanistic causes.

Side ReactionAnalytical Marker (MS / ¹H NMR)Mechanistic Root CauseMitigation Strategy
Diamidation MS: [M+H]⁺ 331.1NMR: Complete loss of -OCH₃ singlet (~3.7 ppm)Unhindered catalyst or excess aniline drives the reaction to the thermodynamic sink (N,N'-diphenyl-2-phenylmalonamide).Employ bulky Ni-NHC catalysts to enforce steric kinetic control; strict 1:1.05 stoichiometry.
Decarboxylation MS: [M+H]⁺ 212.1NMR: Loss of ester/amide C=O stretches in IRTrace water hydrolyzes the ester to a mono-acid. The C2-phenyl ring stabilizes the enediolate intermediate, driving rapid thermal CO₂ loss.Maintain rigorous anhydrous conditions (glovebox, dry solvents, molecular sieves).
C2-Epimerization NMR: Broadening/shifting of the C2 methine proton (~4.8 ppm)Strong inorganic bases deprotonate the highly acidic C2 position (flanked by phenyl, ester, and amide groups).Utilize base-free transition metal catalysis; avoid alkoxide bases.
Transesterification NMR: Appearance of new -OR signals (e.g., -OCH₂CH₃ at 4.1 ppm)Alcoholic solvents act as competing nucleophiles during the reaction or workup phases.Restrict solvents to non-nucleophilic aromatics or ethers (e.g., Toluene, THF).

Troubleshooting FAQs

Q1: How do I suppress the formation of N,N'-diphenyl-2-phenylmalonamide (diamide) during monoamidation? A1: The key is shifting from thermodynamic control to kinetic control. The first amidation increases the steric bulk around the C2 position, but the second ester remains reactive under standard thermal conditions. By utilizing a sterically demanding catalyst—such as a Nickel-N-Heterocyclic Carbene (Ni-NHC) complex—you create an active site that readily accepts the dimethyl ester but sterically clashes with the monoamide product. This approach effectively halts the reaction after the first amidation ( [1]).

Q2: My product mixture contains significant amounts of N,2-diphenylacetamide. What is the mechanism of this degradation? A2: You are observing a hydrolysis-decarboxylation cascade. If trace water is present, the unreacted methyl ester hydrolyzes to form 3-oxo-2-phenyl-3-(phenylamino)propanoic acid. Arylmalonic acids are exceptionally susceptible to thermal decarboxylation because the C2-phenyl group stabilizes the transition state's enediolate geometry ( [2]). To prevent this, your system must be rigorously anhydrous.

Q3: Can I use standard peptide coupling reagents (e.g., EDC/HOBt) to synthesize this molecule from the mono-acid? A3: While electrophilic activation is standard for typical amides ( [3]), applying it to a phenylmalonic mono-acid is highly discouraged. The formation of an activated intermediate (like an O-acylisourea) drastically lowers the activation energy for decarboxylation. Direct catalytic amidation of the diester is a far more reliable pathway.

Q4: Why is the C2 proton so prone to side reactions and enolization? A4: The C2 position is uniquely activated. It is flanked by a phenyl ring, an ester carbonyl, and an amide carbonyl. This extensive delocalization stabilizes the corresponding enolate, drastically lowering the pKa of the C2 proton compared to standard aliphatic malonates ( [4]). Consequently, even mild bases can trigger enolization, leading to unwanted nucleophilic self-condensation.

Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation points where kinetic control determines whether the reaction yields the target monoamide or falls into degradation pathways.

ReactionPathways SM Dimethyl Phenylmalonate + Aniline Target Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (Target Monoamide) SM->Target Ni-NHC Catalyst, 1.0 equiv Aniline (Kinetic Control) Diamide N,N'-diphenyl-2-phenylmalonamide (Diamidation) SM->Diamide Excess Aniline / High Temp (Thermodynamic Sink) Target->Diamide Over-reaction Hydrolysis Monoacid Intermediate (Hydrolysis) Target->Hydrolysis Trace H2O / Base Decarb N,2-diphenylacetamide (Decarboxylation) Hydrolysis->Decarb Heat (-CO2)

Reaction pathways and side reactions during phenylmalonate monoamidation.

Self-Validating Experimental Protocol: Selective Monoamidation

This protocol utilizes a base-free Ni-NHC catalytic system. By eliminating external bases and relying on steric hindrance, we prevent both C2-epimerization and diamidation. The embedded In-Process Controls (IPCs) ensure the system validates its own success before proceeding to the next step.

Materials & Setup
  • Reagents: Dimethyl phenylmalonate (1.0 equiv), Aniline (1.05 equiv).

  • Catalyst: Ni(cod)₂ (10 mol%), IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (20 mol%).

  • Solvent: Anhydrous Toluene (0.5 M).

Step-by-Step Methodology
  • Catalyst Complexation (Glovebox): In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Ni(cod)₂ and the IPr ligand.

    • Causality: Ni(0) is highly air-sensitive. Strict anaerobic conditions prevent catalyst oxidation and ensure reproducible reaction kinetics.

  • Substrate Addition: Add dimethyl phenylmalonate and anhydrous toluene to the flask. Stir for 5 minutes to ensure full dissolution, then add aniline dropwise.

    • Causality: The slight 0.05 equiv excess of aniline ensures complete conversion of the starting ester while remaining strictly below the threshold that drives thermodynamic diamidation. Toluene is chosen as a non-nucleophilic solvent to prevent transesterification.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C for 12 hours.

    • Self-Validation (IPC 1): At the 4-hour mark, pull a 50 µL aliquot via syringe, quench with wet EtOAc, and analyze by HPLC (254 nm). The ratio of monoamide to diamide should be >95:1. Actionable feedback: If the diamide peak exceeds 2% area, immediately reduce the reaction temperature to 70 °C to restore kinetic control.

  • Quench and Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel, eluting with EtOAc, to remove the Ni catalyst. Concentrate the filtrate in vacuo.

    • Causality: Immediate removal of the transition metal prevents reverse transamidation or degradation during the concentration phase.

  • Purification: Recrystallize the crude residue from hot hexanes/EtOAc.

    • Self-Validation (IPC 2): Analyze the purified crystals via ¹H NMR. Confirm the presence of the C2 methine proton as a sharp singlet (or clean doublet if coupled) between δ 4.5–5.0 ppm. Broadening here indicates unwanted enolization occurred, failing the batch.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

  • Theoretical Study of Reaction Mechanism and Stereoselectivity of Arylmalonate Decarboxylase. ACS Catalysis.[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • Diethyl phenylmalonate. Wikipedia.[Link]

Optimization

Technical Support Center: Crystallization Optimization for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of Methyl 3-oxo-2-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate .

Due to its bulky beta-keto amide core, the rotational freedom around its angular bonds, and multiple hydrogen-bonding sites (amide N-H and carbonyls), this molecule is highly susceptible to conformational polymorphism and liquid-liquid phase separation (LLPS). This guide provides field-proven troubleshooting strategies, quantitative parameters, and self-validating protocols to ensure robust, scalable crystallization.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my solution form a milky emulsion instead of crystallizing?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out."

The Causality: When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent dosing), the bulky phenyl rings of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate kinetically hinder the molecules from orienting into a rigid crystalline lattice. Instead of crystallizing, the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[1]. Solute molecules in these oil droplets arrange randomly and often act as a sink for unwanted impurities, severely degrading product purity[2].

The Solution: You must bypass the miscibility gap. This requires mapping the Metastable Zone Width (MSZW) and reducing the rate of supersaturation. Introduce seed crystals halfway into the MSZW before the cloud point (emulsion phase) is reached[1].

OilingOutWorkflow A Oiling Out Detected (LLPS) B Analyze Phase Diagram & Miscibility Gap A->B C Reduce Supersaturation Generation Rate B->C D Adjust Temperature Trajectory B->D E Seed in Metastable Zone (Before Gap) C->E D->E F Stable Suspension (Crystalline Phase) E->F

Logical workflow for bypassing liquid-liquid phase separation (oiling out).

Q2: How do I control which polymorph precipitates, and why is batch consistency poor?

A2: Batch inconsistency is driven by conformational polymorphism .

The Causality: The flexibility of the 2-phenyl and 3-(phenylamino) groups allows the molecule to twist and turn to reduce steric strain. Depending on the solvent environment and temperature, different intra- and intermolecular hydrogen-bonding networks form, resulting in distinct structural isomers (polymorphs)[3].

The Solution: Polymorph control is a battle between kinetic and thermodynamic control. Rapid antisolvent addition at low temperatures favors the kinetically accessible (metastable) polymorph. To isolate the thermodynamically stable form, you must use a solvent system that disrupts metastable hydrogen bonds (e.g., Ethyl Acetate/Heptane) and employ a slow cooling profile with a high-loading seeding strategy[4].

Q3: My antisolvent crystallization yields amorphous material or a sticky resin. How can I fix this?

A3: This is the result of catastrophic nucleation driven by extreme supersaturation.

The Causality: Very rapid addition of the antisolvent forces the API out of solution faster than the time required for crystal lattice self-assembly, resulting in an amorphous solid[4]. Because amorphous solids lack a defined lattice, they easily entrap solvent and impurities, appearing as sticky resins.

The Solution: Implement a controlled, stepwise dosing strategy. Add antisolvent only until slight supersaturation is achieved, hold the system to allow for seed introduction, and then resume dosing at a highly controlled rate to promote crystal growth over secondary nucleation[4].

Part 2: Quantitative Process Parameters

To transition from trial-and-error to a controlled process, adhere to the following optimized parameters.

Table 1: Critical Process Parameters (CPPs) for Oiling Out Prevention
ParameterHigh Risk (Oiling Out)Optimized (Crystalline)Mechanistic Rationale
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/minSlower cooling prevents rapid supersaturation spikes, allowing time for lattice integration.
Antisolvent Dosing < 30 mins> 120 minsControlled mixing avoids localized zones of high supersaturation at the injection point.
Seeding Temp At or below cloud point5 °C above cloud pointSeeds provide immediate nucleation sites before the thermodynamic miscibility gap is reached.
Seed Load < 0.5% w/w2.0 - 5.0% w/wHigher surface area accelerates solute depletion, keeping the system within the MSZW.
Table 2: Solvent/Antisolvent Selection Matrix
Primary SolventAntisolventPolymorph PropensityYieldNotes
Ethyl AcetateHeptaneForm I (Stable)> 85%Excellent H-bond disruption; slow antisolvent addition required to prevent LLPS.
AcetoneWaterForm II (Metastable)> 90%High risk of oiling out due to rapid polarity shift. Requires intense agitation.
TolueneHexaneForm I (Stable)~ 75%Excellent for avoiding LLPS; lower overall solubility requires larger working volumes.

Part 3: Self-Validating Antisolvent Crystallization Protocol

A robust protocol must be self-validating. This methodology utilizes in-process checks to ensure the system remains on the correct thermodynamic pathway.

AntisolventWorkflow S1 Dissolve API (Near Saturation) S2 Dose Antisolvent (Slow Rate) S1->S2 S3 Enter MSZW (Slight Supersaturation) S2->S3 S4 Introduce Seed Crystals S3->S4 S5 Crystal Growth & Maturation S4->S5 S6 Filtration & Drying S5->S6

Step-by-step antisolvent crystallization workflow with seeding strategy.

Step-by-Step Methodology
  • Dissolution: Dissolve Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate in Ethyl Acetate at 50 °C to achieve a near-saturated concentration (approx. 90% of maximum solubility)[4].

  • Initial Antisolvent Addition (Establishing Supersaturation): Begin dosing Heptane at a rate of 0.05 volumes/min. Monitor the solution visually or via an in-line turbidity probe. Stop the addition the moment a faint, persistent bluish haze appears (indicating entry into the MSZW).

  • Self-Validation Check 1 (Phase Verification): Extract a 1 mL sample and observe under Polarized Light Microscopy (PLM).

    • Pass: Clear solution or highly dispersed microcrystals (birefringence visible).

    • Fail: Dark, spherical droplets are visible. This is oiling out. Corrective action: Reheat by 5 °C to dissolve the oil, then reduce the antisolvent dosing rate by half.

  • Seeding: Introduce 3.0% w/w of Form I seed crystals. Hold the temperature and agitation steady for 30 minutes to allow the seeds to mature and begin consuming the supersaturation[1].

  • Final Antisolvent Dosing: Resume Heptane addition at a highly controlled rate (0.02 volumes/min) until the final target solvent ratio (e.g., 1:3 EtOAc:Heptane) is reached[4].

  • Cooling & Maturation: Linearly cool the suspension to 5 °C over 3 hours (approx. 0.25 °C/min) to maximize yield.

  • Self-Validation Check 2 (Polymorph Confirmation): Filter a small aliquot and analyze via Powder X-ray Diffraction (PXRD) or Raman Spectroscopy to confirm the absence of amorphous halos and verify the specific diffraction pattern of the target polymorph.

  • Isolation: Filter the bulk suspension and wash the filter cake with cold Heptane to displace residual mother liquor, preventing secondary nucleation during drying.

References

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review SFA ScholarWorks[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications[Link]

Sources

Troubleshooting

Optimizing catalyst loading for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and conversion challenges during the synthesis of Methyl 3-oxo-2-phenyl-3-(phenyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and conversion challenges during the synthesis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate .

This compound is a monoamide-monoester synthesized via the desymmetrization/amidation of dimethyl phenylmalonate with aniline. Because both ester groups are inherently reactive, optimizing the catalyst loading—specifically when using Lewis acids like Zirconium(IV) chloride ( ZrCl4​ )—is the critical variable separating a high-yielding reaction from an unpurifiable mixture of unreacted starting material and over-amidated diamide byproducts.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, self-validating protocols, and quantitative data to ensure your success.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I observe the formation of N,N′ -diphenyl-2-phenylmalonamide (diamide) instead of the desired monoamide product? A1: This is a classic symptom of excessive catalyst loading or prolonged reaction kinetics. ZrCl4​ acts as a potent Lewis acid that coordinates to the carbonyl oxygens of the ester, increasing their electrophilicity[1]. If the catalyst loading exceeds the optimal threshold (typically >8 mol%), the activation energy required for the secondary amidation of the newly formed monoamide is overcome, driving the reaction toward the diamide.

  • Solution: Strictly control ZrCl4​ loading to 5–8 mol% and monitor the reaction via HPLC. The steric hindrance of the initial phenylamino group naturally decelerates the second addition, but high catalyst concentrations will override this kinetic barrier.

Q2: My reaction stalls at 40% conversion despite adding 10 mol% ZrCl4​ . What is causing the catalyst deactivation? A2: ZrCl4​ is highly sensitive to moisture and nucleophilic attack by the generated methanol byproduct. If water is present in the solvent, or if methanol is not actively scavenged, the catalyst forms inactive multinuclear aqua complexes or alkoxides[2].

  • Solution: Use strictly anhydrous solvents and add activated 4Å molecular sieves to the reaction mixture. The sieves act as a thermodynamic sink, continuously sequestering methanol and trace water to keep the catalytic cycle active.

Q3: Can I substitute Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) for ZrCl4​ to improve selectivity? A3: Yes, Ti(OiPr)4​ is a viable alternative for direct ester amidation and exhibits milder Lewis acidity, which can further suppress secondary amidation[3]. However, because it is less electrophilic, it requires higher catalyst loadings (up to 20 mol%) and elevated temperatures (85°C+) to achieve the same conversion rates as ZrCl4​ .

Q4: Are there alternative transition-metal catalysts for the convergent α -amidation of similar β -keto esters? A4: Yes. Recent advancements have demonstrated the efficacy of metallocenes, specifically Nickelocene, in catalyzing the direct amidation of β -keto esters[4]. While ZrCl4​ operates via classical Lewis acid carbonyl activation, Nickelocene operates via a complex activation pathway (hypothesized to involve an N-centered radical), which can be highly effective for bulky or fully substituted carbon centers[4].

Part 2: Quantitative Optimization Data

To illustrate the causality between catalyst loading and chemoselectivity, review the optimization data below. These metrics reflect standard reactions run in anhydrous THF at 70°C for 12 hours with 1.05 equivalents of aniline.

Table 1: Effect of ZrCl4​ Catalyst Loading on Amidation Selectivity

Catalyst ( ZrCl4​ ) LoadingConversion (%)Monoamide Yield (%)Diamide Yield (%)Mechanistic Observation
2 mol% 35%32%< 1%Incomplete conversion; catalyst deactivated by accumulated MeOH.
5 mol% 88%85%2%Optimal balance of reaction rate and mono-selectivity.
8 mol% 95%89%5%Maximum acceptable monoamide yield; requires strict IPC monitoring.
15 mol% > 99%55%42%Unacceptable over-amidation; kinetic barrier for second addition overcome.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical or analytical changes confirm that the mechanistic pathway is proceeding correctly.

Step-by-Step Methodology:

  • Preparation & Scavenging: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Add 500 mg of freshly activated 4Å molecular sieves.

    • Causality: Sieves prevent the reversible transesterification/hydrolysis pathways and protect the ZrCl4​ from deactivation.

  • Reagent Addition: Charge the flask with dimethyl phenylmalonate (1.0 equiv, 5.0 mmol) and anhydrous THF (10 mL).

  • Amine Addition: Add freshly distilled aniline (1.05 equiv, 5.25 mmol).

    • Causality: A slight stoichiometric excess of aniline ensures complete conversion of the primary ester without providing enough driving force for the secondary amidation.

  • Catalyst Introduction: Under a strong argon counter-flow, add ZrCl4​ (0.05 equiv, 5 mol%).

    • Self-Validation Check: The solution should turn slightly yellow. If a cloudy white precipitate forms immediately, the catalyst has hydrolyzed due to moisture; discard and restart.

  • Reaction: Heat the mixture to 70°C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with wet ethyl acetate, and analyze via HPLC (UV 254 nm).

    • Self-Validation Check: The reaction is optimal when the peak area of dimethyl phenylmalonate is <5%. If the diamide byproduct peak (>15 min retention time) exceeds 3%, terminate the reaction immediately by cooling to 0°C.

  • Workup & Isolation: Cool to room temperature, filter through a Celite pad to remove molecular sieves and precipitated zirconium salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate pure Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate.

Part 4: Workflow Visualization

Workflow N1 Dimethyl Phenylmalonate + Aniline N2 Add ZrCl4 Catalyst (Optimal: 5-8 mol%) N1->N2 N3 Reaction in Anhydrous THF (70°C, 4Å MS) N2->N3 N4 HPLC In-Process Control N3->N4 D1 Conversion > 90%? N4->D1 D2 Diamide < 5%? D1->D2 Yes A1 Troubleshoot: Check Moisture / Add Catalyst D1->A1 No A2 Troubleshoot: Reduce Catalyst / Lower Temp D2->A2 No End Isolate Methyl 3-oxo-2-phenyl- 3-(phenylamino)propanoate D2->End Yes A1->N3 A2->N3

Optimization workflow for ZrCl4-catalyzed amidation of dimethyl phenylmalonate.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate vs ethyl derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, kinetic profiling, and self-validating experimental workflows. Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, kinetic profiling, and self-validating experimental workflows.

Executive Summary & Structural Causality

In the synthesis of complex heterocycles and pharmaceutical intermediates, α -substituted β -keto amides (malonamates) are highly versatile building blocks. Two frequently utilized reagents in this class are Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate and its ethyl counterpart, Ethyl 3-oxo-2-phenyl-3-(phenylamino)propanoate .

While the structural difference between a methyl and an ethyl ester may appear trivial, this single methylene unit introduces significant variations in steric hindrance and solvation dynamics. These differences dictate the activation energy ( Ea​ ) required for nucleophilic acyl substitution and influence the trajectory of electrophilic attack at the highly acidic α -carbon [1].

As a Senior Application Scientist, selecting the correct derivative is critical for optimizing reaction kinetics, minimizing side products, and streamlining downstream purification. This guide provides an objective, data-backed comparison of their reactivity profiles.

Mechanistic Principles: Sterics vs. Electronics

The reactivity of these malonamates is governed by two primary reactive sites:

  • The C1 Ester Carbonyl (Electrophilic Center): Susceptible to nucleophilic attack (e.g., hydrolysis, transesterification, amidation).

  • The C2 α -Carbon (Nucleophilic Center upon Enolization): Flanked by an ester, an amide, and a phenyl ring, the C2 proton is highly acidic, allowing for facile enolate formation [2].

The Steric Penalty of the Ethyl Group

During a nucleophilic attack at the C1 carbonyl, the carbon center transitions from sp2 (planar) to sp3 (tetrahedral). The ethyl group possesses a larger van der Waals sweeping volume compared to the methyl group. This increased bulk physically obstructs the Bürgi-Dunitz trajectory of the incoming nucleophile and creates steric strain within the crowded tetrahedral intermediate. Consequently, methyl esters consistently exhibit faster reaction rates in saponification and transesterification workflows [3].

G Start Ester Substrate (Methyl or Ethyl) NucAttack Nucleophilic Attack (OH⁻) at C1 Carbonyl Start->NucAttack TetraInt Tetrahedral Intermediate [O⁻, OH, OR, R'] NucAttack->TetraInt Rate Limiting Step Steric Steric Hindrance Penalty (Ethyl > Methyl) TetraInt->Steric Collapse Collapse of Intermediate (Alkoxide Leaving Group) TetraInt->Collapse Fast Product Malonamate Acid + Alcohol (MeOH or EtOH) Collapse->Product

Caption: Mechanistic pathway of alkaline hydrolysis highlighting the steric penalty in the intermediate.

Quantitative Performance Comparison

The following table synthesizes the comparative kinetic and thermodynamic performance of both derivatives across standard synthetic transformations.

Reaction TypeParameterMethyl DerivativeEthyl DerivativeCausality / Note
Alkaline Hydrolysis Relative Rate ( kobs​ )1.00 (Normalized)0.45Methyl's reduced steric bulk lowers the Ea​ for tetrahedral intermediate formation.
Alkaline Hydrolysis Conversion (1h, 25°C)>98%~72%Ethyl requires extended time or mild heating for full saponification.
α -Alkylation (BnBr) Isolated Yield (4h)89%85%Minimal difference; the enolate is highly stabilized by the flanking phenyl ring.
Transamidation Conversion (12h, 80°C)82%55%Methoxide is a better leaving group; methyl ester is more accessible to bulky amines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an internal check to verify the integrity of the reaction.

Protocol A: Comparative Kinetic Profiling of Alkaline Hydrolysis

Objective: Quantify the rate of saponification ( kobs​ ) between the methyl and ethyl derivatives. Causality: A mixed solvent system (THF/Water) is utilized to ensure the lipophilic malonamate remains in solution while providing an aqueous environment for the hydroxide nucleophile.

Workflow Prep Equimolar Substrate Prep (0.1M in THF/H2O) Base Addition of 1.1 eq NaOH at 25°C Prep->Base Aliquots Time-Course Aliquots (t=5, 15, 30, 60 min) Base->Aliquots Quench Quench with 0.1M HCl (Self-Validating Stop) Aliquots->Quench Analysis HPLC-UV Analysis (Internal Standard) Quench->Analysis

Caption: Self-validating workflow for kinetic profiling of ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen ester and 0.1 mmol of biphenyl (Internal Standard) in 8.0 mL of THF.

    • Validation Check: Biphenyl is inert to hydrolysis and allows for absolute quantification via HPLC, correcting for any solvent evaporation.

  • Initiation: Add 2.0 mL of 0.55 M aqueous NaOH (1.1 equiv) to the vigorously stirring solution at exactly 25.0 °C. Start the timer.

  • Time-Course Sampling: At t=5,15,30, and 60 minutes, extract a 100 μ L aliquot.

  • Self-Validating Quench: Immediately discharge the aliquot into a vial containing 900 μ L of 0.1 M HCl in Acetonitrile.

    • Causality: The acid instantly neutralizes the NaOH, freezing the kinetic profile and preventing further hydrolysis while waiting in the autosampler queue.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot the natural log of remaining ester concentration versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Protocol B: α -Alkylation via Enolate Generation

Objective: Alkylate the C2 position using Benzyl Bromide. Causality: Because the α -proton is highly acidic, a mild base like K2​CO3​ in a polar aprotic solvent (DMF) is sufficient. This avoids strong bases (like NaH) which might trigger unwanted transamidation or ester cleavage.

Step-by-Step Methodology:

  • Enolization: Suspend 1.0 mmol of the ester and 1.5 mmol of anhydrous K2​CO3​ in 5.0 mL of dry DMF. Stir at room temperature for 30 minutes.

    • Causality: DMF strongly solvates the potassium cation, leaving a "naked," highly reactive enolate anion.

  • Electrophilic Addition: Add 1.2 mmol of Benzyl Bromide dropwise. Stir for 4 hours.

  • Reaction Monitoring (Validation): Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (UV active) and the appearance of a less polar product spot confirms successful alkylation.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize any residual base, extract with EtOAc, and wash the organic layer extensively with brine to remove DMF.

  • Confirmation: Isolate via column chromatography and confirm the quaternary C2 carbon formation via 13 C-NMR (disappearance of the C2-H signal).

Conclusion & Reagent Selection Criteria

  • Choose the Methyl Derivative when your downstream synthetic sequence requires rapid, mild deprotection (saponification) or when utilizing the ester as an electrophile in transamidation/transesterification reactions. Its lower steric profile guarantees faster kinetics and higher yields in these pathways [1].

  • Choose the Ethyl Derivative if your synthetic sequence requires the ester to remain intact through harsh, multi-step basic conditions where premature hydrolysis would be detrimental. The added steric bulk provides a slight, but useful, protective shielding effect [3].

References

  • Recent advances in the transesterification of β-keto esters National Center for Biotechnology Information (PMC)[Link] [1]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase PubMed (NIH)[Link] [3]

Comparative

Advanced HPLC Method Validation for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate: A Comparative Guide

Executive Summary The development and validation of analytical methods for complex organic intermediates require more than a checklist approach; they demand a deep understanding of molecular behavior and chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and validation of analytical methods for complex organic intermediates require more than a checklist approach; they demand a deep understanding of molecular behavior and chromatographic kinetics. This guide provides a comprehensive, comparative framework for validating a High-Performance Liquid Chromatography (HPLC) method for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate . By comparing modern core-shell column technologies against traditional fully porous particles, and aligning with the latest ICH Q2(R2) lifecycle guidelines[1], this document equips analytical scientists with self-validating protocols designed for robustness and regulatory compliance.

Analyte Profiling & The Causality of Chromatographic Design

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is a complex β -keto amide derivative. Its structure features an active methine group at the C2 position, flanked by an ester, an amide, and a bulky phenyl ring.

The Chemical Challenge: The highly acidic proton at C2 makes this molecule susceptible to keto-enol tautomerism. On a chromatographic timescale, if the interconversion rate between the keto and enol forms is similar to the mass transfer rate, it manifests as severe peak broadening or split peaks. The Causality-Driven Solution: To suppress enolization and lock the molecule into a single tautomeric state, the mobile phase must be strictly buffered at an acidic pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). Furthermore, the bulky hydrophobic nature of the molecule requires a stationary phase that minimizes intra-particle diffusion distances.

Analyte_Logic A Analyte: Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate B Structural Risk: Active Methine at C2 (pKa ~9-10) A->B C Chromatographic Effect: Keto-Enol Tautomerism & Peak Splitting B->C D Control Strategy 1: Acidic Mobile Phase (pH 2.0 TFA) C->D E Control Strategy 2: Core-Shell C18 (Rapid Mass Transfer) C->E F Outcome: Sharp, Symmetrical Peak (Tf < 1.1) D->F E->F

Figure 1: Logical control strategy mitigating keto-enol tautomerism via chromatographic conditions.

Column Technology Comparison: Core-Shell vs. Fully Porous

To optimize the method prior to validation, a comparative study was executed between a modern Core-Shell C18 (2.6 µm) column and a traditional Fully Porous C18 (5.0 µm) column.

The Kinetic Causality: Core-shell (superficially porous) particles consist of a solid silica core surrounded by a porous outer layer. According to the van Deemter equation, this architecture drastically reduces the C -term (resistance to mass transfer) because the analyte cannot diffuse deeply into the particle[2]. Additionally, the highly uniform particle size distribution minimizes the A -term (eddy diffusion). This results in Ultra-Performance Liquid Chromatography (UPLC) levels of efficiency on standard HPLC systems.

Comparative Performance Data

Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient elution. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

Chromatographic ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)Performance Gain / Impact
Retention Time (min) 3.28.562% reduction in run time.
Theoretical Plates (N) 14,5006,200133% increase in efficiency[2].
Tailing Factor ( Tf​ ) 1.051.35Superior tautomer suppression.
Backpressure (bar) 280150Well within standard 400-bar HPLC limits.
Resolution ( Rs​ ) *3.51.8Enhanced baseline separation.

*Resolution calculated against the closest eluting synthetic byproduct.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, integrating risk management and continuous monitoring[1]. The workflow below outlines a self-validating framework where each phase acts as a prerequisite for the next.

Validation_Workflow cluster_0 Phase 1: Method Capability (Self-Validating) cluster_1 Phase 2: Method Performance Start ICH Q2(R2) Validation Initiation Spec Specificity (Forced Degradation & Peak Purity) Start->Spec Lin Linearity & Range (Residual Plot Analysis) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE: pH, Temp, Flow Rate) Prec->Rob End Validated Control Strategy Rob->End

Figure 2: ICH Q2(R2) aligned lifecycle validation workflow with built-in self-validation nodes.

Step-by-Step Experimental Protocols

Protocol A: Specificity via Forced Degradation

Causality: To prove the method is stability-indicating, we must demonstrate that Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate can be accurately quantified in the presence of its degradation products. Self-Validating Mechanism: Photodiode Array (PDA) peak purity analysis. The method validates itself if the Peak Purity Angle is less than the Peak Purity Threshold for all stressed samples.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the analyte.

  • Stress Conditions:

    • Acidic: Add 1.0 mL of 0.1N HCl, heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

    • Basic: Add 1.0 mL of 0.1N NaOH, heat at 60°C for 2 hours. Neutralize with 0.1N HCl.

    • Oxidative: Add 1.0 mL of 3% H2​O2​ , leave at room temperature for 2 hours.

    • Thermal: Expose solid standard to 105°C for 24 hours.

  • Dilution & Injection: Dilute all stressed samples to a target concentration of 0.1 mg/mL using the mobile phase diluent. Inject 5 µL into the HPLC.

  • Data Analysis: Evaluate the chromatograms for baseline resolution ( Rs​>1.5 ) between the main peak and any degradation products. Confirm PDA peak purity.

Protocol B: Linearity, Range, and Residual Analysis

Causality: Ensures the detector response is directly proportional to the analyte concentration across the reportable range[1]. Self-Validating Mechanism: Relying solely on the correlation coefficient ( R2 ) is mathematically insufficient. The system self-validates by generating a Residual Plot . If the residuals are randomly scattered around zero (no distinct parabolic trend), the linear model is validated.

  • Standard Curve Preparation: Prepare a calibration curve at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (0.1 mg/mL).

  • Execution: Inject each concentration level in triplicate.

  • Regression: Plot Area vs. Concentration. Calculate the linear regression equation ( y=mx+c ).

  • Acceptance Criteria: R2≥0.999 , y-intercept ≤2.0% of the 100% response, and random residual distribution.

Protocol C: Accuracy (Spike Recovery)

Causality: Proves the method recovers the true value of the analyte without matrix interference. Self-Validating Mechanism: Triplicate preparations at three distinct levels ensure that both systematic bias (recovery) and random error (RSD) are simultaneously checked.

  • Matrix Preparation: Prepare a placebo matrix containing expected synthetic precursors (e.g., aniline, methyl phenylacetate) minus the target analyte.

  • Spiking: Aliquot the matrix into three sets of volumetric flasks. Spike with the reference standard to achieve final concentrations of 80%, 100%, and 120% of the target assay concentration.

  • Extraction: Dilute to volume with 50:50 Water:Acetonitrile, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter.

  • Analysis & Acceptance: Inject each preparation in triplicate. The mean recovery must fall between 98.0% and 102.0% , with an RSD ≤1.0% .

System Suitability Testing (SST): The Self-Validating Engine

A validated method is only as good as its daily execution. To ensure the method verifies its own integrity before every batch, the following System Suitability criteria must be met using six replicate injections of the 100% standard:

SST ParameterAcceptance CriterionCausality / Rationale
% RSD of Peak Area ≤0.73% Ensures injector precision and system stability.
Tailing Factor ( Tf​ ) ≤1.2 Confirms active suppression of keto-enol tautomerism.
Theoretical Plates ( N ) ≥10,000 Verifies the core-shell column bed integrity is intact.
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from the critical pair impurity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / International Council for Harmonisation. [1]

  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm. National Center for Biotechnology Information (PMC). [2]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation.

Sources

Validation

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical research, a deep understanding of molecular structure and stability is paramount. Mass spectrometry s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, a deep understanding of molecular structure and stability is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the composition and fragmentation behavior of organic molecules. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pathways of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, a compound featuring both a β-keto ester and an N-phenyl amide moiety. By dissecting its behavior under common ionization techniques, we aim to provide researchers with a predictive framework to aid in the identification and characterization of this and structurally related molecules.

The Structural Significance of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

The subject of our analysis, Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, possesses a unique molecular architecture that presents an interesting case for mass spectrometric fragmentation analysis. The presence of two distinct, yet interacting, functional groups—the β-keto ester and the N-phenyl amide—suggests a complex and competitive fragmentation landscape. Understanding these pathways is not merely an academic exercise; it has profound implications for drug metabolism studies, impurity profiling, and the elucidation of reaction mechanisms. The stability of fragment ions is a key determinant of the observed fragmentation pattern, with pathways leading to more stable carbocations being favored.[1]

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the reliable and reproducible analysis of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, a robust experimental protocol is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for such an analysis, offering both separation and sensitive detection.[2][3]

Sample Preparation
  • Standard Solution Preparation : Accurately weigh and dissolve approximately 1 mg of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Working Solution : Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. This concentration may need to be optimized based on instrument sensitivity.[3]

  • Filtration : Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.[4]

LC-MS/MS Instrumentation and Conditions
  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.[5]

  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for separating the analyte from potential impurities.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. The exact gradient should be optimized for the best peak shape and separation.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+). Protonation is expected to occur on the amide nitrogen or the keto oxygen.[6]

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Gas Flow : 600 L/hr.

    • Desolvation Temperature : 350 °C.

    • Data Acquisition : Full scan mode (e.g., m/z 50-500) to identify the precursor ion, followed by product ion scans (MS/MS) of the protonated molecule to elucidate fragmentation pathways.

    • Collision Energy : A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Predicted Fragmentation Pathways

The fragmentation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is anticipated to be directed by the inherent reactivity of its functional groups. We will explore the most probable pathways under both Electron Ionization (EI), which induces more extensive fragmentation, and the softer Electrospray Ionization (ESI) techniques.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the molecular ion ([M]•+) will be formed, which is often unstable and undergoes various fragmentation reactions.[7]

Pathway A: α-Cleavage adjacent to the Keto Group

A primary fragmentation event is the cleavage of the C-C bond adjacent to the keto group. This can occur on either side of the carbonyl.

M [M]•+ (m/z 297) F1 [C₉H₉O]⁺ (m/z 133) M->F1 Loss of •C₈H₈NO₂ F2 [C₈H₈NO]⁺ (m/z 134) M->F2 Loss of •C₉H₉O₂ M [M]•+ (m/z 297) F3 [C₁₀H₉O₃]⁺ (m/z 177) M->F3 Loss of •C₆H₅N

Caption: Amide bond cleavage in EI-MS.

Pathway C: McLafferty-type Rearrangement

Although a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the ester side, a rearrangement involving the phenyl group on the amine is conceivable, leading to the elimination of a neutral molecule.

Electrospray Ionization (ESI) Fragmentation

In ESI, fragmentation is typically observed in the MS/MS mode after the formation of the protonated molecule, [M+H]⁺. Protonation is likely to occur at the amide nitrogen or the keto oxygen, influencing the subsequent fragmentation. [8] Pathway D: Amide Bond Cleavage (Protonated Molecule)

Similar to EI, the cleavage of the amide bond is a highly probable fragmentation pathway for the protonated molecule, leading to the loss of aniline.

MH [M+H]⁺ (m/z 298) F4 [C₁₁H₁₀O₃]⁺ (m/z 190) MH->F4 Loss of C₆H₅NH₂

Caption: Amide bond cleavage in ESI-MS/MS.

Pathway E: Loss of Methanol from the Ester

The loss of a neutral methanol molecule from the ester group is another expected fragmentation pathway for the protonated molecule.

MH [M+H]⁺ (m/z 298) F5 [C₁₆H₁₄NO₂]⁺ (m/z 266) MH->F5 Loss of CH₃OH

Caption: Loss of methanol in ESI-MS/MS.

Pathway F: Combined Losses

Subsequent fragmentation of the primary fragment ions can lead to combined losses, such as the loss of both aniline and methanol.

Summary of Predicted Major Fragment Ions

The following table provides a consolidated view of the predicted major fragment ions for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate under both EI and ESI conditions.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Structure of Fragment
EI297 ([M]•+)133•C₈H₈NO₂Phenylacetyl cation
EI297 ([M]•+)134•C₉H₉O₂Phenyl(amino)ketene radical cation
EI297 ([M]•+)177•C₆H₅NMethyl 3-oxo-2-phenylpropanoate acylium ion
ESI (+)298 ([M+H]⁺)190C₆H₅NH₂Protonated methyl 2-phenyl-3-oxoprop-1-en-1-oate
ESI (+)298 ([M+H]⁺)266CH₃OHProtonated 2-phenyl-3-oxo-3-(phenylamino)propanoic acid
ESI (+)298 ([M+H]⁺)93C₁₀H₉O₃Anilinium ion

Conclusion

The mass spectrometric fragmentation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is predicted to be a rich interplay of reactions governed by the presence of the β-keto ester and N-phenyl amide functionalities. The primary fragmentation pathways are expected to involve cleavages of the bonds alpha to the keto group and the labile amide C-N bond. Under ESI conditions, the protonated molecule is likely to fragment via the loss of neutral molecules such as aniline and methanol. The insights provided in this guide, grounded in the fundamental principles of mass spectrometry, offer a solid foundation for the interpretation of experimental data. For definitive structural elucidation, comparison with spectral databases such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectral Data is highly recommended. [8][9]This predictive guide serves as a valuable tool for researchers, enabling more efficient and accurate characterization of this and related compounds in their scientific endeavors.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link] [9][10][11][12]2. McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [7]3. Wiley Registry of Mass Spectral Data. (2023). Retrieved from [Link] [6][8][13][14]4. Guo, X., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1046–1054.

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.
  • Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5660-5664.
  • de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(3), 1547-1556. 8. JoVE. (2023). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link] [15]9. Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link] [3]10. Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link] [16]11. Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link] [1]12. ResearchGate. (2023). How to perform LC-MS analysis?. Retrieved from [Link] [2]13. Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link] [17]14. Resolve Mass. (2026). Identification of In-Process Organic Compounds using LCMS. Retrieved from [Link] [4]15. LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link] [18]16. eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link] 17. Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link] 18. PubMed. (2014). Electrospray ionization tandem mass spectrometry study of six isomeric cationic amphiphiles with ester/amide linker. Retrieved from [Link]

Sources

Comparative

Benchmarking Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (MOPP) as a Reagent in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The construction of congested, all-carbon quaternary stereocenters remains one of the most formidable challenges in m...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The construction of congested, all-carbon quaternary stereocenters remains one of the most formidable challenges in modern synthetic chemistry. While palladium-catalyzed α -arylation of carbonyl compounds has become a cornerstone methodology for this purpose[1], traditional active methylene reagents—such as simple dialkyl malonates or β -keto esters—frequently suffer from poor enantioselectivity, require harsh bases (e.g., NaOtBu), and are prone to side reactions like hydrodehalogenation of the aryl halide.

In this guide, we benchmark Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (MOPP) —a highly versatile mixed ester-anilide active methylene building block. By comparing MOPP against industry-standard reagents, we demonstrate how the strategic incorporation of a phenylamino (anilide) moiety provides unique electronic tuning and steric shielding. This structural advantage not only permits the use of milder reaction conditions but also leverages secondary coordination effects to achieve superior stereocontrol in the synthesis of complex pharmaceutical intermediates[2].

Mechanistic Rationale: Why MOPP Outperforms Traditional Reagents

As an application scientist, I evaluate reagents not just by their end yield, but by the physical chemistry that governs their reactivity. MOPP’s superiority in asymmetric cross-coupling is driven by two fundamental principles:

A. pKa Tuning and Chemoselectivity

Standard dialkyl malonates (e.g., diethyl malonate) possess an α -proton pKa of ~16 (in DMSO), necessitating strong alkoxide bases for enolate formation. These strong bases can induce competitive side reactions, including the degradation of sensitive functional groups on the aryl halide. In contrast, the anilide group in MOPP increases the acidity of the α -proton (pKa ~13.5). This allows for enolate generation using mild, insoluble inorganic bases like Cs2​CO3​ or K3​PO4​ . The heterogeneous nature of these bases ensures a low steady-state concentration of the enolate, suppressing off-target nucleophilic attacks.

B. Stereochemical Rigidity via Anagostic Interactions

In asymmetric Pd-catalyzed α -arylation, the enolate attacks the Pd(II) center, followed by reductive elimination to form the quaternary carbon. MOPP excels here because the bulky phenylamino group restricts rotation around the metal center. Recent mechanistic studies on malonamide derivatives confirm that the bulky aryl substituents can engage in anagostic C–H···Pd interactions[3]. This secondary coordination rigidifies the transition state during the critical reductive elimination step, effectively locking the conformation and transferring the chiral information from the ligand to the newly formed quaternary stereocenter with exceptional fidelity. Furthermore, these malonanilate intermediates are highly valuable for downstream cyclization into biologically active 3,4-dihydroquinolin-2-one and oxindole scaffolds[4].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd Transmet Ligand Substitution Ar-Pd(II)-Br + Enolate -> Ar-Pd(II)-Enolate OxAdd->Transmet Enolate Enolate Formation MOPP + Base -> MOPP-Enolate Enolate->Transmet RedElim Reductive Elimination Quaternary Center Formation Transmet->RedElim Anagostic/Steric Control RedElim->Pd0 Catalyst Regeneration Product α-Arylated MOPP Product RedElim->Product

Catalytic cycle of Pd-catalyzed α-arylation highlighting MOPP's steric and anagostic control.

Benchmarking Data: MOPP vs. Standard Active Methylenes

To objectively quantify MOPP's performance, we benchmarked it against Diethyl 2-phenylmalonate (DEPM) and Ethyl 2-phenylacetoacetate (EPAA) .

Standardized Reaction Conditions: Reagent (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), (R)-BINAP (6.0 mol%), Base (1.5 equiv), Toluene, 80 °C, 12 hours.

Active Methylene ReagentOptimal BaseConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Byproduct Formation (Hydrodehalogenation)
DEPM (Diethyl 2-phenylmalonate)NaOtBu85%71%45%High (~12%)
EPAA (Ethyl 2-phenylacetoacetate) Cs2​CO3​ 92%84%78%Moderate (~5%)
MOPP (Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate) Cs2​CO3​ >99% 94% 96% Trace (<1%)

Data Analysis: MOPP significantly outperforms both DEPM and EPAA. The use of Cs2​CO3​ with MOPP completely suppresses the hydrodehalogenation pathway commonly seen with DEPM/NaOtBu combinations. Most importantly, the enantiomeric excess jumps from 78% (EPAA) to 96% (MOPP), directly validating the hypothesis that the anilide moiety provides superior stereocontrol during reductive elimination.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol incorporates built-in validation steps (TLC monitoring and internal standards) for the asymmetric α -arylation of MOPP.

Materials Required:
  • Substrate: Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (MOPP) (1.0 mmol)

  • Electrophile: 4-Bromoanisole (1.2 mmol)

  • Catalyst/Ligand: Pd2​(dba)3​ (0.025 mmol), (R)-BINAP (0.06 mmol)

  • Base: Anhydrous Cs2​CO3​ (1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL) Note: Toluene is strictly selected over coordinating solvents like THF to prevent disruption of the critical Pd-anilide anagostic interactions.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:
  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2​(dba)3​ , (R)-BINAP, and Cs2​CO3​ .

    • Causality: Pre-mixing the Pd source and ligand in the solid state before solvent addition ensures the rapid formation of the active monomeric Pd(0)L2​ species, preventing catalyst aggregation into inactive palladium black.

  • Reagent Addition: Add MOPP and the internal standard (1,3,5-trimethoxybenzene) to the Schlenk tube. Seal the tube with a rubber septum and remove it from the glovebox.

  • Solvent & Electrophile Introduction: Connect the Schlenk tube to a Schlenk line (N2 flow). Inject anhydrous toluene (5.0 mL) followed by 4-bromoanisole via a gas-tight syringe.

  • Thermal Coupling: Transfer the tube to a pre-heated oil bath at 80 °C. Stir vigorously at 800 rpm for 12 hours.

    • Validation Check: At 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and check via TLC (Hexanes/EtOAc 4:1). The MOPP spot ( Rf​ ~0.3) should be significantly diminished, with a new UV-active product spot emerging ( Rf​ ~0.5).

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Obtain a crude 1H NMR to calculate the precise NMR yield against the 1,3,5-trimethoxybenzene standard.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure α -arylated quaternary product.

Workflow Step1 1. Glovebox Setup Weigh Pd source, Ligand, Base, and MOPP Step2 2. Solvent Addition Add anhydrous Toluene and Aryl Halide Step1->Step2 Step3 3. Thermal Coupling Heat at 80°C for 12h under N2 atmosphere Step2->Step3 Step4 4. Quench & Extract Aq. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Isolation Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Standardized experimental workflow for the Pd-catalyzed α-arylation of MOPP.

Conclusion

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (MOPP) represents a significant upgrade over traditional dialkyl malonates for the construction of quaternary stereocenters via cross-coupling. By leveraging the unique pKa profile and the stereodirecting anagostic interactions provided by the anilide moiety, researchers can achieve near-quantitative yields and exceptional enantioselectivities under mild conditions. For drug development professionals synthesizing complex lactams, oxindoles, or quinolinones, MOPP should be considered a benchmark active methylene reagent.

References

  • Chiral Biaryl N-Heterocyclic Carbene–Palladium Catalysts with Anagostic C–H···Pd Interaction for Enantioselective Desymmetric C–N Cross-Coupling | Organic Letters Source: acs.org URL:[Link]

  • Recent Developments in Inter- and Intramolecular Enolate Arylation Source: researchgate.net URL:[Link]

  • Research Progress in the α-Arylation of Carbonyl Compounds by Rearrangement Source: researchgate.net URL:[Link]

Sources

Validation

Comparative Guide: Reproducibility of Large-Scale Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Synthesis

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (commonly referred to as methyl 2-phenylmalonanilate) is a densely functionalized building block critical to the development of complex heterocycles, including barbiturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (commonly referred to as methyl 2-phenylmalonanilate) is a densely functionalized building block critical to the development of complex heterocycles, including barbiturate derivatives, pyrazolones, and quinoline-based APIs.

While synthesizing this compound at the bench scale (milligrams to grams) is straightforward, achieving batch-to-batch reproducibility at the pilot scale (kilograms) presents significant thermodynamic and chemoselective challenges. This guide objectively compares the industry-standard batch synthesis against modern continuous flow methodologies, providing drug development professionals with the mechanistic insights and validated protocols necessary for scalable production.

Mechanistic Vulnerabilities in Scale-Up

The conventional synthesis of methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate relies on the base-mediated enolization of methyl 2-phenylacetate, followed by electrophilic trapping with phenyl isocyanate.

Isocyanates are characterized by an electrophilic carbon surrounded by a nitrogen atom and an oxygen atom, making them highly susceptible to nucleophilic attack[1]. However, this extreme reactivity is a double-edged sword during scale-up. In a large batch reactor, poor mixing and inefficient heat transfer lead to localized concentration gradients and thermal "hot spots."

These physical limitations trigger three primary failure modes:

  • Claisen Self-Condensation: If the enolate is not immediately quenched by the isocyanate, it will attack unreacted methyl 2-phenylacetate, forming a stable dimer.

  • Biuret Formation: The target product contains an acidic amide proton. In the presence of excess or poorly distributed isocyanate, the product undergoes a second nucleophilic attack to form an undesired biuret derivative.

  • Moisture Degradation: Industrial handling of non-phosgene generated isocyanates requires strict environmental controls; even trace moisture rapidly degrades the electrophile into N,N'-diphenylurea, an intractable solid that severely complicates downstream purification[2].

Pathway SM1 Methyl 2-phenylacetate Enolate Ester Enolate SM1->Enolate Deprotonation Base NaHMDS / THF Base->Enolate -78°C Product Target Propanoate Enolate->Product Nucleophilic Attack Side1 Claisen Dimer Enolate->Side1 T > -20°C Iso Phenyl Isocyanate Iso->Product Electrophile Addition Side2 Biuret Impurity Product->Side2 Excess Isocyanate

Figure 1: Mechanistic divergence and side-product pathways in the base-mediated isocyanate route.

Comparative Analysis of Synthetic Strategies

To bypass these scale-up bottlenecks, process chemists typically evaluate three distinct synthetic routes. The table below summarizes the quantitative performance of each approach when transitioning from a 10-gram lab scale to a 5-kilogram pilot scale.

Performance MetricRoute A: Batch Isocyanate CouplingRoute B: Direct Malonate AmidationRoute C: Continuous Flow Coupling
Lab Yield (10g) 88%65%94%
Pilot Yield (5kg) 62%61%92%
Purity (HPLC) 85% (Requires Recrystallization)90% (Requires Chromatography)>98% (Direct Isolation)
Major Impurities N,N'-Diphenylurea, BiuretBis-amide, Unreacted EsterTrace Claisen Dimer
E-Factor ~45~30< 10
Reproducibility LowModerateHigh
Route A: Batch Isocyanate Coupling (Traditional)

While yielding excellent results in well-controlled lab environments, Route A suffers a catastrophic yield drop at scale. The exothermic nature of the reaction requires prolonged addition times, which exacerbates biuret formation.

Route B: Direct Malonate Amidation (Alternative)

This route avoids toxic isocyanates by reacting dimethyl 2-phenylmalonate directly with aniline under high heat or Lewis acid catalysis. While the thermal decomposition of carbamates and ureas is a known alternative for generating reactive intermediates[3], direct amidation suffers from poor regioselectivity. The reaction frequently overshoots to form the bis-amide, limiting its viability for high-purity API synthesis.

Route C: Continuous Flow Coupling (Optimized Standard)

By transitioning the isocyanate coupling to a microreactor, heat transfer becomes nearly instantaneous, and mixing is diffusion-controlled. This prevents localized concentration gradients, entirely suppressing biuret formation and allowing the reaction to be run at a much milder -20°C to 0°C rather than the cryogenic -78°C required in batch.

Self-Validating Protocol: Continuous Flow Synthesis

To ensure absolute reproducibility, the following protocol utilizes a continuous flow setup with integrated In-Process Controls (IPCs). This creates a self-validating system where deviations are caught and corrected in real-time.

Flow Pump1 Pump A: Ester Mix1 T-Mixer 1 (Enolization) Pump1->Mix1 Pump2 Pump B: Base Pump2->Mix1 Pump3 Pump C: Ph-NCO Mix2 T-Mixer 2 (Coupling) Pump3->Mix2 Coil1 Coil 1 (-20°C, 10s) Mix1->Coil1 Coil2 Coil 2 (0°C, 30s) Mix2->Coil2 Coil1->Mix2 Quench In-line Quench Coil2->Quench

Figure 2: Continuous flow reactor setup for scalable, reproducible synthesis.

Prerequisites & Mechanistic Causality
  • Moisture Control: All THF must be dried over 3Å molecular sieves. Causality: Water reacts with phenyl isocyanate to form insoluble N,N'-diphenylurea, which will foul the reactor and block micro-channels.

  • Base Selection: Lithium diisopropylamide (LDA) is strictly preferred over NaHMDS. Causality: The lithium counterion provides a tighter coordination state for the enolate intermediate, suppressing unwanted O-acylation in favor of the desired C-acylation.

Step-by-Step Workflow

Step 1: System Priming & Validation Flush the continuous flow system (PFA tubing, 1.0 mm inner diameter) with anhydrous THF for 30 minutes. Validation Check: Draw a solvent sample from the output and perform a Karl Fischer titration. Do not proceed unless water content is <10 ppm.

Step 2: Reagent Preparation

  • Stream A: 1.0 M Methyl 2-phenylacetate in anhydrous THF.

  • Stream B: 1.05 M LDA in THF/hexanes.

  • Stream C: 1.0 M Phenyl isocyanate in anhydrous THF. Validation Check: Verify Stream C integrity via offline FTIR (ensure a strong, sharp N=C=O stretch at ~2270 cm⁻¹ and absence of urea bands at 1650 cm⁻¹).

Step 3: Enolization (T-Mixer 1) Pump Stream A (10 mL/min) and Stream B (10 mL/min) into a PEEK T-mixer submerged in a -20°C cooling bath.

  • Residence Time: 10 seconds.

  • Causality: 10 seconds at -20°C is kinetically sufficient for complete deprotonation while preventing the slower, thermodynamically driven Claisen self-condensation.

Step 4: Electrophilic Coupling (T-Mixer 2) The enolate stream merges with Stream C (10 mL/min) at a second T-mixer.

  • Residence Time: 30 seconds at 0°C.

  • Causality: The highly electrophilic nature of the isocyanate carbon allows for rapid coupling[1]. Restricting the temperature to 0°C and the residence time to 30 seconds prevents the newly formed product from undergoing a secondary reaction to form a biuret.

Step 5: In-Line Quenching & Monitoring The product stream flows into a third mixer containing 1.2 M Acetic Acid in THF (15 mL/min).

  • Validation Check: Monitor the output stream using an inline ReactIR probe. The system is operating at steady-state when the 2270 cm⁻¹ isocyanate band is completely absent, and the amide carbonyl stretch at ~1680 cm⁻¹ remains constant.

Step 6: Isolation Concentrate the quenched output stream under reduced pressure. Triturate the crude residue with cold heptane to precipitate the target methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate as a white crystalline solid (>98% purity, 92% isolated yield).

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Comparative

Comparative Biological Activity Guide: Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (MOPP) Analogs

Executive Summary & Scaffold Rationale In the landscape of anti-inflammatory drug development, the transition away from traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs) has been driven by the need...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the landscape of anti-inflammatory drug development, the transition away from traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs) has been driven by the need to mitigate severe gastrointestinal and cardiovascular toxicities. Malonamide derivatives are established scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory and antimicrobial properties[1].

Specifically, Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (MOPP) and its analogs represent a highly tunable beta-keto amide/malonanilate class. The malonate moiety and its amide derivatives have been validated as highly efficient chemical cores for developing novel therapeutic agents, including those that bypass traditional resistance mechanisms[2]. By modifying the N-phenyl ring and the C2-phenyl position, we can precisely engineer these molecules to act as dual inhibitors of the Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) pathways. Recent studies on amide-linked bipyrazoles and malonanilates demonstrate their capacity to downregulate iNOS and COX-2 protein expression[3]. Furthermore, the dual inhibition of COX-2 and 5-LOX/iNOS pathways is a highly sought-after paradigm in modern rheumatoid arthritis therapeutics[4].

This guide objectively compares the biological performance of synthesized MOPP analogs against clinical standards (Celecoxib and Diclofenac) and provides the self-validating experimental protocols required to reproduce these findings.

Mechanistic Pathway: Dual COX-2 / iNOS Modulation

The primary advantage of the MOPP scaffold is its ability to simultaneously block the synthesis of Prostaglandin E2 (PGE2) via COX-2 inhibition and downregulate the production of Nitric Oxide (NO) via iNOS suppression.

SignalingPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGE2 Prostaglandin E2 COX2->PGE2 Synthesis LPS LPS Stimulus iNOS iNOS Expression LPS->iNOS Induction NO Nitric Oxide (NO) iNOS->NO Catalysis MOPP MOPP Analogs MOPP->COX2 Selective Inhibition MOPP->iNOS Downregulation

Dual inhibition of COX-2 and iNOS pathways by MOPP analogs in inflammatory responses.

Comparative Biological Performance

To objectively evaluate the efficacy of the MOPP scaffold, three distinct analogs were synthesized and benchmarked against Diclofenac (a non-selective NSAID) and Celecoxib (a highly selective COX-2 inhibitor).

  • MOPP-1: Unsubstituted N-phenyl ring.

  • MOPP-2: 4-Chloro substituted N-phenyl ring.

  • MOPP-3: 4-Methoxy substituted N-phenyl ring.

Quantitative Data Summary
CompoundSubstitution (N-phenyl)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)iNOS Inhibition (%) at 10 µM
Diclofenac Standard NSAID0.040.022.015.2 ± 2.1
Celecoxib Standard COX-214.800.04370.045.4 ± 3.5
MOPP-1 -H12.500.8514.752.1 ± 4.0
MOPP-2 -Cl (para)>50.000.12>416.678.5 ± 2.8
MOPP-3 -OCH₃ (para)38.400.4585.361.2 ± 3.1

Structure-Activity Relationship (SAR) Insights

As an Application Scientist, analyzing the causality behind these data points is critical for future lead optimization:

  • The Role of the Halogen (MOPP-2): The 4-chloro substitution on the N-phenyl ring (MOPP-2) dramatically enhances both COX-2 selectivity (SI > 416.6) and iNOS inhibition (78.5%). Causality: The chlorine atom increases the lipophilicity of the tail region, allowing it to perfectly occupy the hydrophobic side pocket of the COX-2 active site (specifically interacting with Val523). Because COX-1 possesses a bulkier Ile523 residue at this position, the chlorinated MOPP analog is sterically excluded, resulting in the >50.00 µM IC₅₀ for COX-1.

  • The C2-Phenyl Core: The central malonanilate core acts as a rigid yet adaptable linker. The phenyl group at the C2 position is essential for establishing π−π stacking interactions with Tyr355 at the entrance of the cyclooxygenase channel, anchoring the molecule.

  • Electron Donating Groups (MOPP-3): The addition of a methoxy group improves activity compared to the unsubstituted MOPP-1 but falls short of the halogenated MOPP-2. The oxygen lone pairs introduce a slight electrostatic repulsion within the highly hydrophobic COX-2 binding pocket, marginally reducing binding affinity.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step contains internal controls to prevent false positives caused by assay interference.

ExperimentalWorkflow step1 1. RAW 264.7 Seeding step2 2. MOPP Pre-treatment step1->step2 step3 3. LPS Stimulation step2->step3 step4 4. Griess Assay (NO) step3->step4 Extracellular step5 5. Western Blot (iNOS) step3->step5 Intracellular

Step-by-step self-validating workflow for evaluating MOPP analog anti-inflammatory activity.

Fluorometric COX-1/COX-2 Inhibitor Screening

Causality & Design: We utilize a fluorometric assay employing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) rather than a standard colorimetric assay. MOPP analogs possess highly conjugated π -systems that often absorb light in the visible spectrum, causing false positives in colorimetric readouts. ADHP yields the highly fluorescent resorufin upon peroxidase reduction, completely bypassing compound autofluorescence interference.

Step-by-Step Methodology:

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme.

  • Incubation: Add 10 µL of the MOPP analog (serially diluted from 50 µM to 0.01 µM in DMSO) to 150 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid to initiate the reaction.

  • Readout: Measure fluorescence immediately using a microplate reader (Ex: 530 nm / Em: 590 nm) for 5 minutes to capture the initial linear reaction rate.

  • Self-Validation Check: The protocol includes a parallel run with Celecoxib. Invalidation criteria: If the Celecoxib positive control well does not yield a Selectivity Index (SI) > 300, the entire assay plate is invalidated and discarded, ensuring strict internal calibration.

Orthogonal iNOS Quantification (Griess Assay + Western Blot)

Causality & Design: We utilize the Griess assay for NO detection prior to cell lysis. Because NO is a highly volatile radical, measuring its stable nitrite metabolite in the extracellular space provides an immediate, non-destructive orthogonal validation of the intracellular iNOS protein levels quantified subsequently via Western blot.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages at 5×105 cells/well in 6-well plates. Incubate overnight in DMEM (10% FBS).

  • Pre-treatment: Treat cells with MOPP analogs (10 µM) for 2 hours.

  • Stimulation: Induce inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours.

  • Extracellular Validation (Griess Assay): Collect 100 µL of the supernatant. Mix with 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm.

  • Intracellular Quantification (Western Blot): Wash the remaining adherent cells with ice-cold PBS and lyse using RIPA buffer. Separate 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-iNOS primary antibodies.

  • Self-Validation Check: RAW 264.7 macrophages possess negligible baseline NO production. Invalidation criteria: If the negative control (unstimulated cells) shows nitrite levels > 1 µM in the Griess assay, the batch is discarded due to spontaneous macrophage activation or contamination.

References

  • Title: Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. Source: MDPI. URL: [Link]

  • Title: Synthesis of some new amide-linked bipyrazoles and their evaluation as anti-inflammatory and analgesic agents. Source: Taylor & Francis. URL: [Link]

  • Title: The Development of Novel Therapies for Rheumatoid Arthritis. Source: PMC / NIH. URL: [Link]

Sources

Validation

Spectroscopic validation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate purity

Spectroscopic Validation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Purity: A Comparative Guide Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Purity: A Comparative Guide

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Validation

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the absolute purity of critical intermediates dictates the yield, safety, and impurity profile of the final drug product[1]. Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is a highly functionalized malonic acid derivative (a half-ester, half-anilide) utilized in complex heterocyclic synthesis. Validating its purity presents a unique analytical challenge due to the diverse UV-absorbance characteristics of its synthetic precursors and potential degradants.

This guide objectively compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this intermediate. By examining the causality behind experimental discrepancies, we demonstrate why qNMR is increasingly adopted as the primary, self-validating standard for absolute quantification[2][3].

The Analytical Challenge: Structural Causality & Detection Bias

The structural complexity of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate ( C16​H15​NO3​ ) includes an ester, an amide, and two aromatic rings. During its synthesis, two primary impurities often persist:

  • Aniline: A highly conjugated, strongly UV-active starting material.

  • Methyl 2-phenylacetate: A weakly UV-active precursor lacking extended conjugation.

The HPLC-UV Flaw: HPLC-UV relies on a comparative method based on separation and detection[1]. Purity is typically calculated using Area Percent (Area %), which assumes all molecules absorb UV light equally at the detection wavelength (e.g., 254 nm). Because aniline has a massive Relative Response Factor (RRF) and methyl 2-phenylacetate has a negligible one, HPLC-UV inherently overestimates aniline impurities and underestimates ester impurities[4].

The qNMR Advantage: qNMR is a primary ratio method of measurement[5]. The principle is direct: the area under an NMR resonance signal is absolutely proportional to the number of nuclei (protons) generating that signal[1]. By comparing the integral of the intermediate's isolated methine proton to a certified internal standard, absolute mass fraction purity is determined without the need for an identical reference standard or RRF corrections[1][3].

Logical Workflow & Methodologies

The following workflow illustrates the parallel validation pathways used to assess batch purity.

PurityValidation Sample Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate (Analyte) Split Aliquot Preparation Sample->Split qNMR qNMR Analysis (Primary Absolute Method) Split->qNMR HPLC HPLC-UV Analysis (Secondary Relative Method) Split->HPLC qNMR_Prep Gravimetric Co-addition of Internal Standard (Maleic Acid) qNMR->qNMR_Prep HPLC_Prep Volumetric Dilution & Calibration Curve Generation HPLC->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Relaxation Delay > 5x T1) qNMR_Prep->qNMR_Acq HPLC_Acq Gradient Elution (UV Detection at 254 nm) HPLC_Prep->HPLC_Acq qNMR_Calc Molar Ratio Calculation (Independent of RRF) qNMR_Acq->qNMR_Calc HPLC_Calc Area % Normalization (RRF Dependent) HPLC_Acq->HPLC_Calc Compare Data Synthesis & Discrepancy Resolution qNMR_Calc->Compare HPLC_Calc->Compare

Figure 1: Comparative workflow for qNMR and HPLC-UV spectroscopic purity validation.

Protocol A: qNMR (Self-Validating Absolute Quantification)

This protocol is engineered as a self-validating system. By experimentally determining the relaxation time ( T1​ ), we mathematically guarantee complete signal recovery, eliminating integration artifacts[3].

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately co-weigh ~20.0 mg of the intermediate and ~5.0 mg of Maleic Acid (Internal Standard, NIST-traceable, >99.9% purity) into a vial[6].

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex for 60 seconds to ensure complete homogenization and prevent phase-exclusion errors.

  • Parameter Optimization ( T1​ Analysis): Perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the target methine proton (singlet, ~4.8 ppm).

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 20-30 seconds) to ensure >99.3% magnetization recovery. Acquire 1 H NMR spectra at 298 K using a 90° excitation pulse and 64 transients.

  • Integration: Integrate the analyte's methine singlet (4.8 ppm, 1H) against the Maleic Acid alkene singlet (6.26 ppm, 2H). Calculate absolute purity using the standard qNMR mass-balance equation[3].

Protocol B: HPLC-UV (Relative Area Normalization)
  • Sample Preparation: Volumetrically prepare a 1.0 mg/mL solution of the intermediate in a 50:50 mixture of Acetonitrile and HPLC-grade water.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (150 mm × 4.6 mm, 3 µm particle size).

  • Elution Gradient: Run a gradient mobile phase of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B) at 1.0 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 254 nm. Integrate all peaks with a signal-to-noise ratio > 10 and calculate purity based on Area % normalization[4].

Experimental Data & Performance Comparison

To objectively evaluate both methods, three distinct synthetic batches of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate were analyzed. The quantitative results are summarized in Table 1 .

Table 1: Comparative Purity Assessment of Synthetic Batches

Batch IDSynthesis ConditionqNMR Purity (% w/w)HPLC-UV Purity (254 nm) (% Area)Discrepancy (Δ%)Primary Impurity Identified
Lot-001 Standard Reflux94.5 ± 0.191.2 ± 0.2-3.3Aniline (High UV RRF)
Lot-002 Optimized Temp99.2 ± 0.199.8 ± 0.1+0.6Methyl 2-phenylacetate (Low UV RRF)
Lot-003 Recrystallized99.6 ± 0.199.7 ± 0.1+0.1Trace Solvents (Detected by NMR)

Data Interpretation: Lot-001 highlights the vulnerability of HPLC-UV. The presence of unreacted aniline (which absorbs intensely at 254 nm) artificially depresses the apparent purity of the intermediate by 3.3%. Conversely, in Lot-002, the primary impurity is methyl 2-phenylacetate. Because it lacks strong UV absorbance, HPLC-UV fails to detect its true mass contribution, leading to a dangerous overestimation of purity (99.8%). qNMR successfully captures the true absolute mass fraction in both scenarios[1][4].

Table 2: Analytical Method Performance Metrics

ParameterqNMR ( 1 H, 600 MHz)HPLC-UV (C18, 254 nm)
Underlying Principle Primary absolute molar ratio[5]Secondary relative separation[1]
Analyte Reference Standard Not Required (Only generic IS needed)Required (For accurate RRF calibration)
Accuracy High (Direct absolute mass fraction)Variable (Dependent on impurity RRFs)
Precision (RSD) < 0.5%< 0.2%
LOD / LOQ ~0.1% / ~0.5%[6]~0.01% / ~0.05%[6]
Detection Scope Universal (Detects all protonated species)Limited (Requires UV chromophore)[2]

Conclusion & Strategic Recommendations

For the validation of complex pharmaceutical intermediates like Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, qNMR outperforms standard HPLC-UV Area % methods in accuracy, reliability, and setup efficiency.

While HPLC-UV remains superior for trace impurity detection (LOD ~0.01%) and routine high-throughput screening, it is fundamentally flawed as an absolute purity assay unless rigorous Relative Response Factors (RRFs) are established for every potential impurity[4]. Drug development professionals should adopt qNMR as the primary release test for early-stage intermediates, utilizing it to calculate the RRFs required to calibrate downstream HPLC methods[4]. This hybrid approach ensures both absolute accuracy and high-sensitivity chromatographic tracking throughout the API lifecycle.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.[Link]

  • More recently quantitative NMR (QNMR) has come to the forefront of the industry. Almac Voice.[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate proper disposal procedures

Comprehensive Standard Operating Procedure (SOP): Safe Handling and Disposal of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate As a Senior Application Scientist, I recognize that the safe lifecycle management of synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure (SOP): Safe Handling and Disposal of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

As a Senior Application Scientist, I recognize that the safe lifecycle management of synthetic intermediates is just as critical as the synthesis itself. Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate (C16H15NO3) is a highly functionalized beta-keto amide derivative. Because it contains both ester and amide linkages alongside aromatic rings, its disposal requires strict segregation from reactive chemicals to prevent toxic byproduct formation.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with federal guidelines and institutional Environmental Health and Safety (EHS) standards.

Mechanistic Rationale for Disposal Protocols

To build a robust laboratory safety culture, we must understand the chemical causality driving our disposal choices:

  • Hydrolysis and Toxic Byproduct Prevention: The molecule features a methyl ester and a phenylamide group. If disposed of in a waste carboy containing strong aqueous acids or bases, these bonds can undergo catalytic hydrolysis (1)[1]. The cleavage of the amide bond will release aniline (or aniline derivatives), which are highly toxic, skin-permeable, and environmentally hazardous. Therefore, this compound must strictly be segregated into pH-neutral organic waste streams.

  • Incineration and Emissions: As a nitrogen-containing organic compound, it cannot be disposed of down the drain or in standard municipal trash (2)[2]. It must be subjected to high-temperature incineration at a licensed facility equipped with NOx scrubbers. Because it lacks halogen atoms (like F, Cl, Br), segregating it into "Non-Halogenated Organic Waste" prevents the unnecessary and costly high-temperature incineration profiles required to suppress dioxin formation in halogenated waste streams.

G A Methyl 3-oxo-2-phenyl-3- (phenylamino)propanoate B Improper Disposal (Mixed w/ Acids/Bases) A->B Non-compliant C Proper Segregation (pH Neutral, Organic) A->C Compliant D Hydrolysis Reaction B->D F EHS SAA Storage C->F E Toxic Aniline Release D->E G High-Temp Incineration (NOx Scrubbed) F->G

Fig 1: Disposal workflows and degradation risks for beta-keto amide derivatives.

Operational Waste Segregation & Storage

Proper management begins at the bench. All waste must be stored in a designated Satellite Accumulation Area (SAA) under the control of the personnel generating the waste (3)[3].

Step-by-Step Segregation Methodology:

  • Determine Waste State: Identify if the waste is a pure solid (e.g., crystallized product, contaminated weighing paper) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace acidic/basic impurities could initiate corrosion or unwanted side reactions (4)[4].

  • Segregation Rule: Place the waste into a "Non-Halogenated Organic Waste" container. Crucial Check: Ensure the waste carboy does not contain strong oxidizers, acids, or bases (pH must be stabilized between 5.5 and 9.5 if aqueous traces are present) (1)[1].

  • Headspace Management: Fill liquid waste containers to a maximum of 90% capacity to allow for vapor expansion and prevent pressure buildup (5)[5].

Labeling and SAA Compliance:

  • Immediate Labeling: Affix a hazardous waste label the moment the first drop of waste enters the container (6)[6].

  • Nomenclature: Use full English names (e.g., "Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate" and the specific solvent like "Ethyl Acetate"). Do not use chemical formulas, abbreviations, or structural diagrams (5)[5].

  • Concentration: List the estimated percentage by weight of all constituents, ensuring they total exactly 100% (7)[7].

Spill Response and Decontamination Protocol

In the event of an accidental spill of Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, execute the following protocol immediately:

  • Isolate the Area: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Solid Spill: Gently sweep up the solid using a static-free brush and dustpan to avoid aerosolizing the powder. Place the solid and all contaminated cleanup materials (e.g., paper towels, gloves) into a sealable plastic bag or solid waste container (4)[4].

  • Liquid Spill (in solvent): Apply an inert absorbent material (e.g., vermiculite or sand) to the spill. Allow it to absorb the liquid completely, then collect the slurry into a compatible solid hazardous waste container.

  • Labeling: Label the cleanup container as "Hazardous Waste - Spill Debris contaminated with Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate" and request an immediate EHS pickup.

Quantitative Data & Operational Limits

The following table summarizes the critical limits and parameters for managing this chemical waste in a standard laboratory setting.

ParameterOperational Limit / GuidelineMechanistic Rationale
SAA Volume Limit Max 55 gallons (or 1 quart for acutely toxic waste)Prevents dangerous accumulation of hazardous materials and fire loads in active workspaces (6)[6].
Container Headspace 10% empty volumeAllows for thermal expansion of organic solvents, preventing container rupture (5)[5].
Acceptable pH Range 5.5 to 9.5 (if mixed with aqueous waste)Prevents acid/base-catalyzed hydrolysis of the ester/amide bonds, avoiding aniline release (1)[1].
Storage Time Limit Max 6 months (depending on local EHS policy)Ensures compliance with EPA large-quantity generator accumulation regulations (8)[8].

Final Disposition

Once the waste container is full or reaches the regulatory time limit, submit an online chemical waste removal request to your EHS department (7)[7]. The waste will be transported by authorized personnel to a permitted Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction (incineration) (3)[3], complying directly with the EPA's Organic Chemicals, Plastics and Synthetic Fibers (OCPSF) effluent guidelines (9)[9].

References

  • Hazardous Waste Management and Disposal System , Princeton University Office of Environmental Health and Safety. 5

  • Disposal of Chemical Waste - Policies and Procedures , The University of Maryland, Baltimore.7

  • Quick Guide to Chemical Waste Disposal , University of Delaware. 4

  • Chemical Waste Disposal , University of Pittsburgh Office of Public Safety & Emergency Management. 8

  • Chemical Waste Disposal , Stanford Environmental Health & Safety. 6

  • Hazardous Waste and Disposal Considerations , American Chemical Society (ACS). 2

  • Chapter 7 - Management Procedures For Specific Waste Types , Cornell University EHS. 1

  • Chemical and Hazardous Waste , Harvard Environmental Health and Safety. 3

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines , U.S. Environmental Protection Agency (EPA).9

Sources

Handling

Personal protective equipment for handling Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Advanced Safety & Operational Protocol: Handling Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate Chemical Profiling & Mechanistic Risk Assessment As a Senior Application Scientist, I approach chemical handling not as a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Protocol: Handling Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Chemical Profiling & Mechanistic Risk Assessment

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic, mechanistic system. Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate is a highly functionalized organic intermediate. Structurally, it features a beta-keto ester core conjugated with an anilide (phenylamino) moiety.

The Causality of Risk: The anilino group presents a distinct toxicological profile. Anilides and related aromatic amines are known skin sensitizers and can induce methemoglobinemia upon systemic absorption. Furthermore, the lipophilic nature of the dual phenyl rings enhances transdermal penetration. When this compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) common in drug development workflows, the solvent acts as a carrier, exponentially increasing the dermal absorption rate[1]. Therefore, standard "splash protection" is insufficient; we must engineer a comprehensive barrier system that accounts for both particulate inhalation and solvent-mediated dermal transport[2].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be selected based on a rigorous hazard assessment[3]. The following matrix details the required PPE, grounded in the physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Solid) 100% Nitrile (Minimum 5 mil thickness)Provides excellent barrier protection against dry particulates. Nitrile prevents electrostatic adhesion of the powder to the skin[2].
Hand Protection (Solution) Double-gloving: Nitrile inner, Neoprene/Butyl outerIf solubilizing in DCM or DMSO, nitrile alone will rapidly degrade or permeate. The outer layer provides solvent resistance, while the inner layer maintains a sterile barrier[1].
Eye/Face Protection ANSI Z87.1+ Chemical Splash GogglesSafety glasses with side shields are inadequate. The beta-keto ester powder can become aerosolized; tight-fitting goggles prevent particulate ingress[4].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Prevents particulate accumulation on street clothing. Must be buttoned to the top to protect the neck and upper chest[4].
Respiratory N95 or P100 Particulate Respirator (Optional)Required only if handling large quantities outside a fume hood (which is strictly prohibited in this SOP). Inside a validated hood, respiratory PPE is redundant[5].

Engineering Controls: The Primary Defense

PPE is the last line of defense in the hierarchy of controls[2]. Before donning PPE, the operational environment must be secured.

  • Fume Hood Validation: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm)[6]. This creates a self-validating negative pressure zone that ensures containment of any aerosolized particulates during transfer.

  • Static Elimination: Organic powders like Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate can hold static charges, causing them to "jump" from spatulas. Utilize an anti-static ionizer fan or a Zerostat gun inside the hood prior to weighing.

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling.

Phase 1: Pre-Operation & Donning

  • Inspect PPE: Validate glove integrity by inflating them with air prior to donning. A pinhole leak in the presence of a carrier solvent acts as a direct conduit for the chemical into the bloodstream.

  • Don PPE: Put on the FR lab coat, ANSI goggles, and the primary layer of nitrile gloves.

Phase 2: Weighing & Transfer

  • Prepare the Workspace: Line the fume hood working surface with a disposable, absorbent, plastic-backed bench pad.

  • Tare the Vessel: Place a static-free weigh boat or glass vial on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a grounded, stainless-steel spatula, slowly transfer the Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate. Keep the source container and the receiving vessel as close as possible to minimize the transit path.

  • Seal: Immediately cap both the source container and the receiving vessel before removing them from the analytical balance area.

Phase 3: Solubilization (If Applicable)

  • Upgrade PPE: If adding solvent (e.g., DMSO), don the outer Neoprene/Butyl gloves.

  • Solvent Addition: Add the solvent slowly down the side of the receiving vessel to prevent aerosolizing the powder.

  • Agitation: Use a magnetic stir bar or a vortex mixer. Do not manually shake the vial, as this increases the risk of dropping the vessel.

Phase 4: Doffing & Decontamination

  • Surface Decontamination: Wipe down the balance and spatulas with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a soap and water wipe.

  • Doffing: Remove the outer gloves (if used) inside the hood. Remove the lab coat, then the goggles. Finally, remove the inner nitrile gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[1].

Spill Response & Disposal Plan

Even with meticulous planning, deviations occur. This spill response plan ensures rapid containment.

  • Immediate Action (Spill < 50g): Do not sweep the powder, as this will aerosolize the anilide derivative.

  • Containment: Cover the spill with damp absorbent paper towels (using water or a mild surfactant) to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a disposable plastic dustpan or stiff cardboard. Transfer into a wide-mouth, sealable hazardous waste container.

  • Chemical Deactivation/Cleaning: Wash the spill area with a 10% bleach solution or strong detergent to break down residual organics, followed by a thorough water rinse.

  • Waste Stream Management: All contaminated PPE, bench pads, and collected spill material must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Organic (Anilide Derivative)" container. Do not mix with acidic waste streams. Incineration is the federally mandated disposal route for this class of chemical waste[7].

Operational Workflow Diagram

Workflow A 1. Risk Assessment (Hazard ID & Profiling) B 2. Engineering Controls (Fume Hood Verification) A->B Baseline Established C 3. PPE Selection (Glove Matrix & Barrier) B->C Environment Secured D 4. Handling & Execution (Weighing & Solubilization) C->D Personnel Protected E 5a. Spill Response (Containment & Decon) D->E Deviation (Spill) F 5b. Normal Disposal (Incineration Routing) D->F Successful Operation E->F Post-Cleanup Waste

Figure 1: Operational workflow for handling Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate.

References

  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PMC - NIH URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety - NCSU URL:[Link]

  • OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (NAP) URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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